Akt1&PKA-IN-1
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-(4-cyano-3-methylisoquinolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-12(7-14)10-5-3-4-6-11(10)13(15-8)16-9(2)17/h3-6H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNACQXBALMDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=N1)NC(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395105 | |
| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179985-52-5 | |
| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Akt1&PKA-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Akt1&PKA-IN-1, a potent dual inhibitor of Akt and PKA kinases. This document summarizes key quantitative data, details relevant experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
Akt1&PKA-IN-1 is a potent, dual small molecule inhibitor targeting two key serine/threonine kinases: Akt1 (also known as Protein Kinase B alpha) and PKA (Protein Kinase A). Based on the analysis of its chemical structure and the design of similar amide-based Akt1 inhibitors, Akt1&PKA-IN-1 is proposed to function as an ATP-competitive inhibitor .[1] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase domain of both Akt1 and PKA, thereby preventing the binding of ATP and subsequent phosphorylation of their respective downstream substrates. This mode of action effectively blocks the signal transduction cascades mediated by these kinases.
The design of this class of inhibitors was informed by X-ray crystallographic analysis of the kinase ATP-binding site, a common strategy for developing ATP-competitive inhibitors. While direct experimental confirmation for Akt1&PKA-IN-1's ATP-competitive nature against both Akt1 and PKA requires further specific studies, its potent inhibition of both kinases at nanomolar concentrations is well-documented.
Quantitative Data
The inhibitory potency of Akt1&PKA-IN-1 has been quantified against its primary targets and a common off-target kinase, CDK2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (µM) |
| PKAα | 0.03[1] |
| Akt | 0.11[1] |
| CDK2 | 9.8[1] |
These data highlight the potent and dual nature of the inhibitor against PKA and Akt, with significant selectivity over CDK2.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of Akt1 and PKA and the proposed point of inhibition by Akt1&PKA-IN-1.
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of Akt1&PKA-IN-1.
Caption: The cAMP/PKA signaling pathway and the inhibitory action of Akt1&PKA-IN-1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize inhibitors like Akt1&PKA-IN-1.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the phosphorylation of a substrate by the kinase using radiolabeled ATP.
Caption: Workflow for a radiometric kinase inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant human Akt1 or PKA catalytic subunit), a specific substrate peptide (e.g., Crosstide for Akt1, Kemptide for PKA), and a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Inhibitor Addition: Add varying concentrations of Akt1&PKA-IN-1 (typically in DMSO) to the wells. Include a vehicle control (DMSO only).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of [γ-33P]ATP (e.g., 10 µCi) and unlabeled ATP (to a final concentration near the Km for the respective kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter paper.
-
Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of Akt1&PKA-IN-1 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Akt Pathway Inhibition (Western Blot)
This method assesses the ability of the inhibitor to block the phosphorylation of downstream targets of Akt in a cellular context.
Caption: Workflow for Western blot analysis of Akt pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3, LNCaP) and allow them to adhere overnight. Treat the cells with a range of concentrations of Akt1&PKA-IN-1 for a specific duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-phospho-Akt Ser473) and its downstream targets (e.g., anti-phospho-GSK3β Ser9). Also, probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of inhibition of the Akt pathway by Akt1&PKA-IN-1.
Conclusion
Akt1&PKA-IN-1 is a valuable research tool for studying the roles of Akt and PKA in various cellular processes. Its high potency and dual-targeting nature make it a significant compound for investigating the intricate signaling networks governed by these kinases. The likely ATP-competitive mechanism of action provides a clear basis for its inhibitory effects. The experimental protocols outlined in this guide offer a robust framework for the further characterization and application of this and similar kinase inhibitors in a research and drug development setting.
References
An In-depth Technical Guide to the Inhibition of the Akt1 & PKA Signaling Pathway by Akt1&PKA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinases Akt (Protein Kinase B) and PKA (Protein Kinase A) are pivotal regulators of a myriad of cellular processes, including cell growth, proliferation, metabolism, and apoptosis. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in cancer, making Akt a prime target for therapeutic intervention. Similarly, the PKA signaling cascade, primarily activated by cyclic AMP (cAMP), plays crucial roles in cellular metabolism and gene expression. The significant homology within the ATP-binding sites of AGC family kinases, including Akt and PKA, presents a challenge for developing highly selective inhibitors. However, dual inhibition of both Akt and PKA may offer a synergistic therapeutic advantage in certain contexts. This technical guide provides a comprehensive overview of the dual inhibitory compound Akt1&PKA-IN-1, its impact on the respective signaling pathways, and detailed experimental protocols for its characterization.
The Akt1 & PKA-IN-1 Inhibitor
Akt1&PKA-IN-1 is a potent dual inhibitor of Akt and PKA.[1][2][3] It demonstrates significant activity against both kinases, offering a valuable tool for investigating the combined roles of these pathways. The development of such inhibitors often stems from medicinal chemistry efforts to improve selectivity against other kinases, such as cyclin-dependent kinases (CDKs).[1]
Quantitative Data: Inhibitor Potency
The inhibitory activity of Akt1&PKA-IN-1 has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) presented below.
| Target Kinase | IC50 (µM) |
| PKAα | 0.03 |
| Akt | 0.11 |
| CDK2 | 9.8 |
| Data sourced from MedChemExpress.[1][2][3] |
The Akt and PKA Signaling Pathways: An Overview
The Akt and PKA pathways are central signaling cascades that exhibit points of crosstalk, influencing each other's activity and downstream effects. Understanding this interplay is crucial for interpreting the effects of a dual inhibitor.
Akt Signaling Pathway
Activated by growth factors and hormones, the PI3K/Akt pathway is a major driver of cell survival and proliferation. Upon activation, Phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. Here, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates to regulate cellular functions.
PKA Signaling Pathway
The PKA pathway is principally activated by the second messenger cyclic AMP (cAMP). Binding of cAMP to the regulatory subunits of the PKA holoenzyme releases the catalytic subunits. These active subunits then phosphorylate serine or threonine residues on target proteins within a specific consensus sequence, typically R-R-X-S/T or R-X-X-S/T.[4][5]
Pathway Crosstalk
Crosstalk between the Akt and PKA pathways can occur at multiple levels. For instance, PKA can directly phosphorylate and regulate the activity of components of the Akt pathway, and vice versa. This intricate relationship underscores the potential for complex cellular responses to a dual inhibitor.
Experimental Protocols
The following protocols provide methodologies to characterize the inhibitory activity of compounds like Akt1&PKA-IN-1, both in vitro and in a cellular context.
Protocol 1: In Vitro Radiometric Kinase Assay for Dual Akt1/PKA Inhibition
This assay measures the transfer of a radioactive phosphate from [γ-³²P]ATP to a specific substrate by the kinase. It is considered a gold-standard method for quantifying kinase activity.[6]
Materials:
-
Recombinant human Akt1 and PKA catalytic subunit
-
Akt substrate peptide (e.g., Crosstide)
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
10% ATP solution
-
Akt1&PKA-IN-1 inhibitor stock solution in DMSO
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of Akt1&PKA-IN-1 in kinase reaction buffer.
-
In a microcentrifuge tube, prepare the kinase reaction mixture for each kinase separately:
-
Add kinase reaction buffer.
-
Add the respective substrate peptide (Akt or PKA).
-
Add the corresponding recombinant kinase (Akt1 or PKA).
-
Add the diluted inhibitor or DMSO (for control).
-
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt and PKA Pathway Inhibition
This protocol allows for the assessment of inhibitor efficacy in a cellular context by measuring the phosphorylation status of the kinases and their downstream substrates. Phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a marker of its activation. Vasodilator-stimulated phosphoprotein (VASP) is a well-characterized substrate of PKA, and its phosphorylation at Serine 157 (p-VASP Ser157) indicates PKA activity.[7][8]
Materials:
-
Cell line of interest (e.g., a cancer cell line with active Akt signaling)
-
Cell culture medium and supplements
-
Akt1&PKA-IN-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-VASP (Ser157), anti-total VASP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with increasing concentrations of Akt1&PKA-IN-1 for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total Akt, total VASP, and a loading control.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of protein kinase A phosphorylation sites on NBD1 and R domains of CFTR using electrospray mass spectrometry with selective phosphate ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Phospho-VASP (Ser157) Antibody (#3111) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-VASP (Ser157) Antibody | Cell Signaling Technology [cellsignal.com]
Dual Inhibitor Akt1&PKA-IN-1: A Technical Overview of IC50 Values and a Guide to In Vitro Kinase Inhibition Assays
For Immediate Release
This technical guide provides an in-depth analysis of the dual Akt/PKA inhibitor, Akt1&PKA-IN-1, focusing on its inhibitory potency (IC50) against Akt and PKA kinases. Designed for researchers, scientists, and drug development professionals, this document compiles essential quantitative data, outlines detailed experimental methodologies for IC50 determination, and visualizes the intricate signaling pathways of Akt and PKA.
Inhibitory Potency of Akt1&PKA-IN-1
Akt1&PKA-IN-1 has been identified as a potent dual inhibitor of Akt and PKA. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, have been determined as follows:
| Target Kinase | IC50 Value (µM) |
| Akt | 0.11 |
| PKAα | 0.03 |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols for IC50 Determination
The determination of IC50 values for kinase inhibitors like Akt1&PKA-IN-1 is critical for their characterization. While the specific protocol used for Akt1&PKA-IN-1 is detailed in the primary literature, this section outlines a representative and widely used methodology for in vitro kinase assays to provide a comprehensive understanding of the experimental process.
General In Vitro Kinase Assay Protocol (Radiometric Filter Binding Assay)
This protocol is a common method for determining the IC50 of a compound against a purified kinase. It measures the incorporation of radioactively labeled phosphate from ATP into a specific substrate peptide by the kinase.
Materials:
-
Purified, active Akt or PKA enzyme
-
Specific peptide substrate for Akt or PKA
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Test inhibitor (Akt1&PKA-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose filter plates or paper
-
Wash buffer (e.g., 0.75-1% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare a serial dilution of Akt1&PKA-IN-1 in the appropriate solvent to create a range of concentrations for testing.
-
Reaction Setup: In a microplate, combine the kinase buffer, the specific peptide substrate, and the diluted inhibitor at various concentrations. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified Akt or PKA enzyme to each well to initiate a pre-incubation period, allowing the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Start the phosphorylation reaction by adding a mixture of radiolabeled and unlabeled ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Termination of Reaction and Capture: Stop the reaction and capture the phosphorylated substrate by spotting the reaction mixture onto phosphocellulose filters. The negatively charged phosphate groups on the substrate will bind to the positively charged filter paper.
-
Washing: Wash the filters extensively with the wash buffer to remove unreacted [γ-³²P]ATP and other reaction components, leaving only the radiolabeled substrate bound to the filter.
-
Quantification: Measure the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: The radioactive signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the Akt and PKA signaling pathways and a generalized workflow for an in vitro kinase assay.
Caption: The Akt Signaling Pathway.
Caption: The PKA Signaling Pathway.
Caption: In Vitro Kinase Assay Workflow.
References
The Dual Kinase Inhibitor Akt1&PKA-IN-1: A Technical Guide to its Effects on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1&PKA-IN-1 is a potent small molecule inhibitor targeting two key serine/threonine kinases: Protein Kinase B (Akt1) and Protein Kinase A (PKA). Both Akt and PKA are critical nodes in signaling pathways that regulate a multitude of cellular processes, including cell survival, proliferation, and apoptosis (programmed cell death). The dual inhibition of these kinases presents a compelling strategy for inducing apoptosis in cancer cells, which often exhibit aberrant activation of these survival pathways. This technical guide provides an in-depth overview of the known effects of targeting Akt1 and PKA on apoptosis, detailed experimental protocols to investigate the pro-apoptotic potential of Akt1&PKA-IN-1, and a summary of its inhibitory activity.
Core Concepts: Akt and PKA in Apoptosis Signaling
The Akt and PKA signaling pathways are intricate networks that ultimately converge on the regulation of pro- and anti-apoptotic proteins.
The PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival.[1] Activated Akt promotes cell survival through several mechanisms:
-
Inhibition of Pro-Apoptotic Proteins: Akt can phosphorylate and inactivate several pro-apoptotic members of the Bcl-2 family, such as Bad (Bcl-2 associated death promoter).[2][3] Phosphorylation of Bad prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting survival.[2][3]
-
Inhibition of Caspase Activation: Akt can directly phosphorylate and inhibit pro-caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[4]
-
Regulation of Transcription Factors: Akt can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors, which are responsible for transcribing pro-apoptotic genes like Bim.
The PKA Signaling Pathway: The role of PKA in apoptosis is more complex and can be context-dependent. While in some cellular contexts PKA activation can promote survival, in others it can induce apoptosis.[5][6] The pro-apoptotic functions of PKA can be mediated through:
-
Phosphorylation of Bad: PKA can also phosphorylate Bad, but at different sites than Akt, which can also influence its pro-apoptotic activity.[7]
-
Crosstalk with other pathways: The PKA pathway can interact with other signaling cascades, including the MAPK pathway, to modulate apoptotic responses.[8]
The dual inhibition of Akt1 and PKA by Akt1&PKA-IN-1 is therefore hypothesized to robustly induce apoptosis by simultaneously blocking two major survival signaling axes. This dual blockade is expected to lead to the activation of pro-apoptotic Bcl-2 family members, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade.
Quantitative Data
To date, specific quantitative data on the direct effects of Akt1&PKA-IN-1 on apoptosis induction (e.g., dose-response curves for apoptosis rates) are not extensively available in the public domain. However, the inhibitory activity of the compound against its target kinases has been determined.
| Target | IC50 |
| PKAα | 0.03 µM |
| Akt1 | 0.11 µM |
| CDK2 | 9.8 µM |
Table 1: Inhibitory concentrations (IC50) of Akt1&PKA-IN-1 against target kinases.
This data demonstrates the high potency of Akt1&PKA-IN-1 for PKA and Akt1, with significantly lower activity against CDK2, suggesting a degree of selectivity.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches to study the effects of Akt1&PKA-IN-1 on apoptosis, the following diagrams are provided.
Figure 1: Proposed signaling pathway for apoptosis induction by Akt1&PKA-IN-1.
Figure 2: General experimental workflow for assessing the apoptotic effects of Akt1&PKA-IN-1.
Detailed Experimental Protocols
The following protocols provide a framework for the investigation of Akt1&PKA-IN-1's effects on apoptosis.
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines known to have activated Akt or PKA signaling pathways.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of Akt1&PKA-IN-1 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for dose-response experiments.
-
Treatment: Treat cells with varying concentrations of Akt1&PKA-IN-1 or vehicle control (DMSO) for different time points (e.g., 6, 12, 24, 48 hours).
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells.[9]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Cell Plating: Seed cells in a white-walled 96-well plate and treat with Akt1&PKA-IN-1 as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blot Analysis
Western blotting is used to detect changes in the expression and post-translational modification of key proteins in the apoptotic pathway.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key antibodies include those for:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Akt1&PKA-IN-1 is a potent dual inhibitor with the potential to induce apoptosis in cancer cells by targeting two critical survival pathways. While specific quantitative data on its apoptotic effects are still emerging, the established roles of Akt and PKA in apoptosis provide a strong rationale for its investigation as a pro-apoptotic agent. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to thoroughly characterize the apoptotic effects of Akt1&PKA-IN-1 and to elucidate its precise mechanism of action. Such studies are crucial for the further development and potential clinical application of this and similar dual-kinase inhibitors in oncology.
References
- 1. Modulation of the PI3K/Akt Pathway and Bcl-2 Family Proteins Involved in Chicken’s Tubular Apoptosis Induced by Nickel Chloride (NiCl2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKA-Bad-14-3-3 and Akt-Bad-14-3-3 signaling pathways are involved in the protective effects of PACAP against ischemia/reperfusion-induced cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt enhances the vulnerability of cancer cells to VCP/p97 inhibition-mediated paraptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Akt1&PKA-IN-1 (CAS Number 1334107-58-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Akt1&PKA-IN-1, a potent dual inhibitor of Akt and Protein Kinase A (PKA). This document consolidates available biochemical data, outlines detailed experimental protocols for its characterization, and visualizes its role within relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.
Akt1&PKA-IN-1, with CAS number 1334107-58-2, has demonstrated nanomolar inhibitory potency against both Akt and PKA, key kinases implicated in numerous cellular processes, including cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making inhibitors of this pathway attractive candidates for therapeutic development. This guide summarizes the key in-vitro activity of Akt1&PKA-IN-1 and provides a framework for its further investigation.
Biochemical and Pharmacological Data
Akt1&PKA-IN-1 is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| CAS Number | 1334107-58-2 |
| Molecular Formula | C₂₀H₁₇Cl₂N₃O |
| Molecular Weight | 386.27 g/mol |
In-Vitro Inhibitory Activity
The primary reported activity of Akt1&PKA-IN-1 is its potent inhibition of Akt and PKA kinases. The compound also exhibits selectivity over Cyclin-Dependent Kinase 2 (CDK2).
| Target Kinase | IC₅₀ (µM) | Reference |
| PKAα | 0.03 | [1] |
| Akt | 0.11 | [1] |
| CDK2 | 9.8 | [1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
In-Vivo Data, Pharmacokinetics, and Pharmacodynamics
As of the latest available information, specific in-vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data for Akt1&PKA-IN-1 (CAS 1334107-58-2) are not extensively reported in the public domain. Preclinical development of other selective Akt inhibitors has involved evaluation in various xenograft models, often administered via oral or intraperitoneal routes.[2][3][4][5] Pharmacokinetic properties such as plasma exposure, half-life, and bioavailability are critical parameters assessed in these preclinical studies.[6][7][8]
Signaling Pathway Context
Akt1&PKA-IN-1 targets two critical nodes in intracellular signaling. The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. PKA is a key effector of cyclic AMP (cAMP) signaling, influencing a wide array of cellular functions.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of Akt1&PKA-IN-1.
Biochemical Kinase Assays
This protocol describes a typical in-vitro kinase assay to determine the IC₅₀ of an inhibitor against Akt1.
Materials:
-
Recombinant human Akt1 enzyme
-
Akt substrate peptide (e.g., Crosstide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Akt1&PKA-IN-1 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of Akt1&PKA-IN-1 in DMSO. Further dilute in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Akt1 enzyme and substrate peptide solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
This protocol outlines a method to assess the inhibitory activity of Akt1&PKA-IN-1 against PKA.
Materials:
-
Recombinant human PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
PKA kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Akt1&PKA-IN-1 (dissolved in DMSO)
-
Radiolabeled [γ-³²P]ATP or a non-radioactive detection method (e.g., colorimetric or fluorescent)
-
Phosphocellulose paper and scintillation counter (for radioactive assay)
Procedure:
-
Prepare serial dilutions of Akt1&PKA-IN-1 in DMSO and then in PKA kinase assay buffer.
-
To each reaction tube, add the kinase buffer, diluted inhibitor or DMSO, and the PKA enzyme.
-
Add the PKA substrate peptide.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Cell-Based Assays
This protocol is used to determine the effect of Akt1&PKA-IN-1 on the phosphorylation of downstream substrates of Akt and PKA in a cellular context.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., PC-3, U87-MG)
-
Cell culture medium and supplements
-
Akt1&PKA-IN-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-phospho-CREB, anti-total CREB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Akt1&PKA-IN-1 or DMSO for a specified time (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
Akt1&PKA-IN-1 is a valuable research tool for investigating the roles of Akt and PKA in cellular signaling. Its dual inhibitory activity and selectivity profile make it a useful probe for dissecting the complex interplay between these two important kinase pathways. While in-vitro data demonstrates its potency, further studies are required to fully elucidate its in-vivo efficacy, pharmacokinetic, and pharmacodynamic properties, which will be crucial for any potential therapeutic development. This guide provides a foundational resource for researchers to design and execute further investigations into the biological effects and therapeutic potential of Akt1&PKA-IN-1.
References
- 1. Design and synthesis of novel amide AKT1 inhibitors with selectivity over CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: A Comprehensive Guide to the Investigation of Akt1 and PKA Signaling Pathways and the Rationale for Their Dual Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Preliminary searches for a specific inhibitor named "Akt1&PKA-IN-1" did not yield any publicly available information. This suggests that "Akt1&PKA-IN-1" may be a novel, unpublished compound, an internal designation, or a conceptual target. This document, therefore, provides a comprehensive technical guide to the core components of the query: the Akt1 and PKA signaling pathways, the scientific rationale for their dual inhibition, and the experimental methodologies required for the characterization of such inhibitors.
Introduction to Akt1 and PKA Signaling
The serine/threonine kinases Akt1 (also known as Protein Kinase Bα) and Protein Kinase A (PKA) are pivotal regulators of a vast array of cellular processes. Their respective signaling pathways are integral to cell survival, proliferation, metabolism, and differentiation. Dysregulation of these pathways is frequently implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions, making them attractive targets for therapeutic intervention.
Akt1 Signaling Pathway: The Akt pathway is a central node in signal transduction, promoting cell survival and growth in response to extracellular signals.[1] Key proteins in this pathway include phosphatidylinositol 3-kinase (PI3K) and Akt itself.[1] The cascade is typically initiated by the binding of growth factors or other ligands to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[2] Activated PI3K phosphorylates membrane lipids, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for Akt, recruiting it to the plasma membrane for subsequent activation.[3][4]
PKA Signaling Pathway: The PKA signaling pathway is primarily activated by the second messenger cyclic AMP (cAMP).[5][] Extracellular signals, such as hormones and neurotransmitters, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to produce cAMP.[7][8] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[9] These active subunits then phosphorylate a multitude of downstream substrates, regulating diverse cellular functions.[8]
Rationale for Dual Inhibition of Akt1 and PKA
While the dual inhibition of Akt1 and PKA is a nuanced therapeutic strategy, a compelling rationale emerges from the significant crosstalk and convergence of their signaling pathways. Agents that elevate cAMP levels have been shown to activate Akt through PKA, indicating a direct molecular link.[10] Furthermore, both pathways share downstream signaling nodes and can independently contribute to cell survival and proliferation. In certain contexts, the inhibition of one pathway may lead to compensatory activation of the other. Therefore, a dual-inhibition approach could offer a more robust and durable therapeutic effect by preventing such feedback loops and targeting multiple arms of pro-survival signaling.
Quantitative Data for Representative Inhibitors
The following tables summarize inhibitory potency data for well-characterized inhibitors of Akt and PKA. This data is presented for illustrative purposes to provide a baseline for the expected potency of selective inhibitors.
Table 1: Inhibitory Activity of Selected Akt Inhibitors
| Inhibitor | Target(s) | IC50 | Assay Conditions |
| AZD5363 | All AKT isoforms | ~10 nmol/L | Enzyme assay |
| Triciribine (TCN) | Akt activation | 18 µM (in MDA-MB-231 cells) | Cell proliferation (MTT) assay[11] |
| MK-2206 | Allosteric inhibitor of Akt1/2/3 | Varies by cell line | Cell-based assays[11] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12]
Table 2: Inhibitory Activity of Selected PKA Inhibitors
| Inhibitor | Target(s) | IC50 | Assay Conditions |
| H-89 | PKA | ~50 nM | In vitro kinase assay |
| KT 5720 | PKA | ~60 nM | In vitro kinase assay |
| Staurosporine | Broad-spectrum kinase inhibitor (including PKA) | ~2 nM (against PKA) | In vitro kinase assay[13] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Akt1 and PKA inhibitors.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase (e.g., recombinant human Akt1 or PKA) to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing a biotinylated peptide substrate and ATP at a concentration near the Km for the kinase.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add the inhibitor solution to the wells of a low-volume 384-well plate.
-
Add the kinase solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mix containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
-
Data Analysis:
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Western Blotting for Pathway Inhibition in Cells
This protocol is used to assess the effect of an inhibitor on the phosphorylation status of downstream targets of Akt1 and PKA in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with activated Akt signaling) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor for a specified time.
-
Include appropriate positive and negative controls (e.g., vehicle-treated cells, cells treated with a known inhibitor).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, and downstream targets (e.g., p-GSK3β for Akt, p-CREB for PKA).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated proteins in inhibitor-treated samples to the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the inhibitor's effect on cell growth.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of inhibitor concentrations in triplicate.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the background absorbance from a blank well.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow.
Caption: The Akt1 signaling pathway is initiated by RTK activation, leading to the activation of Akt1 through a PI3K-dependent mechanism.
Caption: The PKA signaling pathway is activated by cAMP, which is produced in response to GPCR stimulation.
Caption: A general workflow for the characterization of kinase inhibitors, from initial screening to lead optimization.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKA Signaling → Area [lifestyle.sustainability-directory.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ww2.amstat.org [ww2.amstat.org]
Methodological & Application
Application Notes and Protocols for Akt1&PKA-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1&PKA-IN-1 is a potent dual inhibitor of Akt and Protein Kinase A (PKA), with selectivity over Cyclin-Dependent Kinase 2 (CDK2).[1] Understanding the cellular activity and specificity of this compound is crucial for its development as a research tool or potential therapeutic agent. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory effects of Akt1&PKA-IN-1 on the Akt and PKA signaling pathways.
The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[2] The PKA signaling pathway is involved in a wide range of cellular processes, including metabolism, gene expression, and cell growth. Both kinases are important targets in various diseases, including cancer and metabolic disorders.
This document outlines two primary methods for assessing the cellular potency of Akt1&PKA-IN-1: a Western blot-based assay and an ELISA-based assay. Both methods focus on quantifying the phosphorylation of downstream substrates of Akt and PKA.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Akt1&PKA-IN-1
| Target | IC50 (µM) |
| PKAα | 0.03 |
| Akt | 0.11 |
| CDK2 | 9.8 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1][3][4]
Table 2: Example Cellular IC50 Data for a Selective Akt Inhibitor (AZD5363)
| Cell Line | Cellular Assay Endpoint | IC50 (µmol/L) |
| BT474c | p-PRAS40 (T246) | 0.3 |
| MCF7 | p-PRAS40 (T246) | 0.8 |
This table provides representative data for a known Akt inhibitor to illustrate typical cellular potency.[5] Cellular IC50 values for Akt1&PKA-IN-1 would need to be determined experimentally using the protocols below.
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways for Akt and PKA, highlighting the points of inhibition by Akt1&PKA-IN-1 and the downstream markers used in the described assays.
Experimental Protocols
Protocol 1: Western Blot-Based Cellular Assay for Akt and PKA Inhibition
This protocol describes how to measure the inhibitory effect of Akt1&PKA-IN-1 by quantifying the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and PKA substrate CREB at Serine 133 (p-CREB Ser133) in treated cells.
Experimental Workflow
Materials and Reagents
-
Cell Line: A suitable cell line with active Akt and PKA signaling pathways (e.g., MCF-7, LNCaP, or HEK293).
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Akt1&PKA-IN-1: Stock solution in DMSO.
-
Akt Activator: Insulin-like Growth Factor-1 (IGF-1) or Insulin.
-
PKA Activator: Forskolin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (pan), Rabbit anti-phospho-CREB (Ser133), Rabbit anti-CREB (pan), and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Other Reagents: PBS, BSA, non-fat dry milk, TBS-T, ECL detection reagents.
Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells for 4-16 hours in a serum-free medium prior to treatment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of Akt1&PKA-IN-1 (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Pathway Activation:
-
For Akt: Stimulate cells with an appropriate agonist like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
For PKA: Stimulate cells with Forskolin (e.g., 10 µM) for 30 minutes.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T.
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against the inhibitor concentration to determine the IC50.
Protocol 2: ELISA-Based Cellular Assay for Akt and PKA Inhibition
This protocol provides a higher-throughput method to quantify the inhibition of Akt and PKA by measuring the levels of p-Akt (Ser473) and p-CREB (Ser133) using sandwich ELISA kits.
Experimental Workflow
Materials and Reagents
-
Cell Line, Media, and Reagents: As described in Protocol 1.
-
ELISA Kits: PathScan® Phospho-Akt1 (Ser473) Sandwich ELISA Kit and PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit, or similar.[7]
Procedure
-
Cell Seeding: Seed cells in a 96-well plate.
-
Serum Starvation and Inhibitor Treatment: Follow steps 2 and 3 from Protocol 1, performing additions and aspirations carefully in the 96-well format.
-
Pathway Activation: Follow step 4 from Protocol 1.
-
Cell Lysis: Lyse the cells directly in the wells according to the ELISA kit manufacturer's instructions.
-
ELISA Protocol:
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the readings for phosphorylated proteins to total protein levels (if a total protein ELISA is also performed). Calculate the percentage of inhibition for each concentration of Akt1&PKA-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The provided protocols offer robust methods for characterizing the cellular activity of the dual Akt/PKA inhibitor, Akt1&PKA-IN-1. The choice between a Western blot and an ELISA-based assay will depend on the specific experimental needs, with Western blotting providing qualitative and semi-quantitative data and ELISA offering a more high-throughput quantitative analysis. These assays are essential for determining the cellular potency and selectivity of Akt1&PKA-IN-1, providing valuable information for its application in signal transduction research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. raybiotech.com [raybiotech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Akt1&PKA-IN-1 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Akt1&PKA-IN-1, a potent dual inhibitor of Akt and Protein Kinase A (PKA), in Western blotting applications. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes for researchers investigating the Akt and PKA signaling pathways.
Introduction to Akt1&PKA-IN-1
Akt1&PKA-IN-1 is a valuable chemical probe for studying the roles of Akt and PKA in various cellular processes. It functions as a dual inhibitor, targeting the catalytic activity of both serine/threonine kinases. Understanding its inhibitory concentrations is crucial for designing effective experiments.
| Kinase Target | IC50 |
| PKAα | 0.03 µM |
| Akt1 | 0.11 µM |
| CDK2 | 9.8 µM |
Table 1: Inhibitory Concentrations (IC50) of Akt1&PKA-IN-1. This table summarizes the half-maximal inhibitory concentrations of Akt1&PKA-IN-1 against its primary targets and a common off-target kinase, CDK2.[1]
Signaling Pathway Overview
The Akt and PKA pathways are central to cellular signaling, regulating processes such as cell growth, proliferation, survival, and metabolism. Akt is a key node in the PI3K signaling cascade, while PKA is the principal effector of cyclic AMP (cAMP). Akt1&PKA-IN-1 allows for the simultaneous inhibition of these two critical pathways.
Figure 1: Simplified Akt and PKA Signaling Pathways. This diagram illustrates the activation cascades of Akt and PKA and indicates the points of inhibition by Akt1&PKA-IN-1.
Experimental Protocol: Western Blotting with Akt1&PKA-IN-1
This protocol provides a step-by-step guide for treating cells with Akt1&PKA-IN-1 and subsequently analyzing the phosphorylation status of Akt and PKA substrates via Western blotting.
Materials and Reagents
-
Cell Culture: Adherent cell line of interest (e.g., HeLa, HEK293T, MCF-7)
-
Inhibitor: Akt1&PKA-IN-1 (dissolved in DMSO to create a stock solution)
-
Antibodies:
-
Primary Antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-PKA Substrate (RRXS/T)
-
Loading Control (e.g., GAPDH, β-Actin)
-
-
Secondary Antibody (HRP-conjugated)
-
-
Reagents for Western Blotting:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Recommended Antibody Dilutions
| Antibody | Host | Recommended Dilution | Supplier (Example) |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-PKA Substrate | Rabbit | 1:1000 | Cell Signaling Technology |
| GAPDH | Mouse | 1:5000 | Santa Cruz Biotechnology |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Cell Signaling Technology |
| Anti-mouse IgG, HRP-linked | Horse | 1:2000 | Cell Signaling Technology |
Table 2: Recommended Antibody Dilutions for Western Blotting. This table provides a starting point for antibody dilutions; optimal concentrations should be determined experimentally.
Experimental Workflow
Figure 2: Western Blot Experimental Workflow. This flowchart outlines the key steps for performing a Western blot experiment to assess the effects of Akt1&PKA-IN-1.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to reach 70-80% confluency.
-
Prepare working concentrations of Akt1&PKA-IN-1 by diluting the stock solution in cell culture media. A typical starting concentration range is 0.1 µM to 1 µM.
-
Treat cells with the inhibitor for a predetermined time. A treatment duration of 1 to 4 hours is often sufficient to observe changes in protein phosphorylation. Include a vehicle control (DMSO) treatment.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate well) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading (e.g., 20-30 µg of total protein per lane).
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Expected Results and Data Interpretation
Treatment of cells with Akt1&PKA-IN-1 is expected to decrease the phosphorylation of Akt at Serine 473 and reduce the phosphorylation of PKA substrates. A successful Western blot will show a dose-dependent decrease in the signal for phospho-specific antibodies in the inhibitor-treated lanes compared to the vehicle control. The total protein levels of Akt and the loading control should remain unchanged, confirming that the observed effects are due to inhibition of kinase activity and not protein degradation.
| Treatment | p-Akt (Ser473) Signal | Total Akt Signal | p-PKA Substrate Signal | Loading Control Signal |
| Vehicle (DMSO) | High | Unchanged | High | Unchanged |
| Akt1&PKA-IN-1 (Low Conc.) | Reduced | Unchanged | Reduced | Unchanged |
| Akt1&PKA-IN-1 (High Conc.) | Significantly Reduced | Unchanged | Significantly Reduced | Unchanged |
Table 3: Expected Western Blot Results. This table provides a qualitative summary of the anticipated changes in protein signals following treatment with Akt1&PKA-IN-1.
By following these detailed application notes and protocols, researchers can effectively utilize Akt1&PKA-IN-1 as a tool to investigate the complex roles of the Akt and PKA signaling pathways in their specific experimental systems.
References
Application Notes and Protocols for Combined Akt1 and PKA Inhibition in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 and the cAMP-dependent protein kinase A (PKA) are crucial regulators of cellular processes frequently dysregulated in cancer.[1][2] The PI3K/Akt signaling pathway is a central node in cell proliferation, survival, and metabolism, and its hyperactivation is a common feature of many tumors.[3][4] Similarly, the PKA signaling pathway is implicated in cancer cell growth, differentiation, and migration.[1][5] Given the convergence and crosstalk between these pathways, a therapeutic strategy involving the dual inhibition of Akt1 and PKA may offer a synergistic anti-cancer effect, potentially overcoming resistance mechanisms associated with targeting a single pathway.
These application notes provide a comprehensive overview of the rationale, experimental protocols, and data interpretation for utilizing specific inhibitors of Akt1 and PKA in preclinical in vivo cancer models.
Rationale for Dual Akt1 and PKA Inhibition
The rationale for combining Akt1 and PKA inhibitors stems from their distinct and overlapping roles in promoting cancer cell survival and proliferation.
-
Akt1 Signaling: As a key downstream effector of the PI3K pathway, activated Akt1 promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell proliferation.[3] Inhibition of Akt1 is a promising strategy to induce apoptosis and reduce tumor growth in cancers with a hyperactivated PI3K/Akt pathway.[6][7]
-
PKA Signaling: The PKA pathway, activated by cyclic AMP (cAMP), can have context-dependent roles in cancer.[5] In several cancer types, PKA signaling promotes cell proliferation, invasion, and resistance to therapy.[1][8] Targeting PKA can therefore inhibit these malignant characteristics.
Dual inhibition may lead to a more profound and durable anti-tumor response by blocking parallel survival signals and preventing compensatory pathway activation.
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of Akt1 and PKA, highlighting their roles in cancer-related processes.
Caption: Simplified Akt1 signaling pathway.
Caption: Simplified PKA signaling pathway.
Data Presentation: In Vivo Efficacy of Akt and PKA Inhibitors
The following tables summarize quantitative data from preclinical studies of representative Akt and PKA inhibitors in various cancer models.
Table 1: In Vivo Efficacy of Selected Akt Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Schedule | Route | Tumor Growth Inhibition (%) | Reference |
| Perifosine | Neuroblastoma (AS Xenograft) | Mice | 30 mg/kg/day | Oral | Tumor Regression | [9] |
| A-443654 | 3T3-Akt1 Flank Tumor | SCID Mice | 7.5 mg/kg/day (bid) | s.c. | Statistically significant vs. vehicle | [10] |
| A-674563 | PC-3 Prostate Cancer Xenograft | SCID Mice | 40 mg/kg/day (bid) | p.o. | Significant in combination with paclitaxel | [10] |
| GSK690693 | SKOV-3 Ovarian Carcinoma Xenograft | Mice | 30 mg/kg/day | i.p. | ~60% | [11] |
| Ipatasertib | TNBC Xenograft | Mice | 100 mg/kg/day | Oral | Not specified as monotherapy | [2] |
| Capivasertib | Breast Cancer Xenograft | Mice | Not specified | Not specified | Not specified as monotherapy | [2] |
Table 2: In Vivo Efficacy of Selected PKA Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Schedule | Route | Tumor Growth Inhibition (%) | Reference |
| H-89 | (Used as a tool compound in vivo) | Mice | Varies | i.c.v., i.p. | Data on tumor growth is limited | [12][13] |
| PKI-(14-22)-amide | (Used as a tool compound in vivo) | Mice | 5 nmol/mouse | i.c.v. | Data on tumor growth is limited | [12] |
Note: Data for PKA inhibitors on direct tumor growth inhibition in vivo is less readily available in the public domain compared to Akt inhibitors. The listed PKA inhibitors are well-characterized tool compounds used to probe PKA function in vivo.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with Akt and PKA inhibitors. Specific details should be optimized for each inhibitor and cancer model.
General Experimental Workflow
Caption: General workflow for in vivo inhibitor studies.
Protocol 1: Animal Model and Tumor Implantation
-
Animal Selection: Use immunocompromised mice (e.g., athymic nude or SCID mice) for human cancer cell line xenografts.[14] Syngeneic models can be used for murine cancer cell lines to study the effects on the tumor microenvironment.
-
Cell Culture: Culture the chosen cancer cell line under sterile conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Tumor Implantation:
-
For subcutaneous models, inject 1-10 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel subcutaneously into the flank of each mouse.[15]
-
For orthotopic models, inject cells into the corresponding organ of origin.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[15]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (typically 8-10 animals per group).
Protocol 2: Inhibitor Formulation and Administration
-
Inhibitor Preparation:
-
Akt Inhibitors (e.g., Perifosine, A-674563): These are often formulated for oral (p.o.) administration. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Some inhibitors may require solubilization in DMSO and further dilution in PEG400 and saline.[10][14]
-
PKA Inhibitors (e.g., H-89): Due to their use as tool compounds, in vivo administration is often via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[12] Formulate in sterile saline or PBS.
-
-
Administration:
-
Dosing Schedule: Dosing can be once daily (q.d.) or twice daily (b.i.d.). The duration of treatment typically ranges from 14 to 28 days.[10][14]
Protocol 3: Efficacy and Toxicity Assessment
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.[15]
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity. A weight loss of >15-20% may necessitate euthanasia.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study.
Protocol 4: Pharmacodynamic (PD) Analysis
-
Tissue Collection: At the end of the study, or at specific time points after the last dose, euthanize a subset of animals and collect tumors, blood, and other relevant organs.
-
Western Blot Analysis: Prepare protein lysates from tumor samples to analyze the phosphorylation status of downstream targets of Akt1 (e.g., p-PRAS40, p-GSK3β) and PKA (e.g., p-CREB) to confirm target engagement.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
The combined inhibition of Akt1 and PKA represents a rational and promising therapeutic strategy for a range of cancers. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to evaluate the efficacy of this dual-targeting approach. Careful optimization of inhibitor formulation, dosing, and scheduling, along with comprehensive pharmacodynamic analysis, will be critical for the successful preclinical development of this combination therapy.
References
- 1. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting protein kinase A in cancer therapy: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Protein kinase A (PKA) family inhibitors and how do they work? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pre-treatment with a PKC or PKA inhibitor prevents the development of morphine tolerance but not physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Inhibitors In Vivo [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. ichor.bio [ichor.bio]
- 16. benchchem.com [benchchem.com]
Determining the Optimal Concentration of Akt1&PKA-IN-1 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1&PKA-IN-1 is a potent, cell-permeable dual inhibitor of Akt1 and Protein Kinase A (PKA). These two kinases are critical nodes in signaling pathways that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt and PKA signaling pathways is implicated in various diseases, most notably in cancer. The ability of Akt1&PKA-IN-1 to concurrently inhibit both kinases makes it a valuable tool for investigating the intricate crosstalk between these pathways and for exploring its potential as a therapeutic agent.
This document provides detailed application notes and experimental protocols for determining the optimal concentration of Akt1&PKA-IN-1 for in vitro cell culture studies. The primary objective is to establish a concentration that effectively inhibits the target kinases and elicits the desired biological response while minimizing off-target effects and cytotoxicity.
Mechanism of Action
Akt1&PKA-IN-1 is an ATP-competitive inhibitor that targets the catalytic subunits of both Akt1 and PKA. The reported half-maximal inhibitory concentrations (IC50) are 0.11 µM for Akt1 and 0.03 µM for PKA, demonstrating high potency. It also exhibits selectivity over other kinases, such as cyclin-dependent kinase 2 (CDK2), with a significantly higher IC50 of 9.8 µM.[1]
Signaling Pathways
The diagram below illustrates the simplified signaling pathways of Akt and PKA and the points of inhibition by Akt1&PKA-IN-1.
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines the key steps to determine the optimal concentration of Akt1&PKA-IN-1 for your specific cell line and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Dose-Response Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of Akt1&PKA-IN-1 on a chosen cell line and to calculate the half-maximal inhibitory concentration (IC50) for cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Akt1&PKA-IN-1 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of Akt1&PKA-IN-1 in complete medium. A suggested starting range is 0.01, 0.1, 1, 10, 25, and 50 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Hypothetical Dose-Response Data for Akt1&PKA-IN-1 (48h Treatment)
| Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.01 | 1.22 | 0.07 | 97.6 |
| 0.1 | 1.15 | 0.06 | 92.0 |
| 1 | 0.98 | 0.05 | 78.4 |
| 10 | 0.65 | 0.04 | 52.0 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Target Inhibition
This protocol is used to confirm that Akt1&PKA-IN-1 is inhibiting the phosphorylation of its targets, Akt and a downstream effector of PKA (e.g., CREB).
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Akt1&PKA-IN-1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-CREB (Ser133), anti-total-CREB, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with selected concentrations of Akt1&PKA-IN-1 (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Data Presentation:
Table 2: Hypothetical Quantification of Target Inhibition by Western Blot (6h Treatment)
| Concentration (µM) | Relative p-Akt/Total Akt Intensity | Relative p-CREB/Total CREB Intensity |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.78 | 0.65 |
| 1 | 0.35 | 0.28 |
| 10 | 0.08 | 0.11 |
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the vehicle control to determine the extent of target inhibition at different concentrations.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for determining the optimal working concentration of Akt1&PKA-IN-1 in cell culture. By systematically evaluating the inhibitor's effects on cell viability and target engagement, researchers can confidently select a concentration that is both effective and minimally toxic for their specific experimental needs. This will enable more accurate and reproducible investigations into the roles of Akt and PKA signaling in health and disease.
References
Akt1&PKA-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1&PKA-IN-1 is a potent dual inhibitor targeting both Akt (Protein Kinase B) and PKA (Protein Kinase A), key kinases involved in a multitude of cellular processes. With IC50 values of 0.11 µM for Akt and 0.03 µM for PKAα, this inhibitor serves as a valuable tool for investigating the roles of these interconnected signaling pathways in cell survival, proliferation, and metabolism.[1] It also demonstrates selectivity over cyclin-dependent kinase 2 (CDK2), with an IC50 of 9.8 µM.[1] These application notes provide detailed protocols for the preparation and use of Akt1&PKA-IN-1 in common experimental settings, alongside a summary of its inhibitory activity.
Mechanism of Action
Akt1&PKA-IN-1 exerts its biological effects by competitively binding to the ATP-binding pockets of Akt and PKA, thereby preventing the phosphorylation of their downstream substrates. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is implicated in various cancers.[2] PKA is a crucial mediator in several signaling cascades, including those that can activate the PI3K/Akt pathway.[3][4] By simultaneously inhibiting both kinases, Akt1&PKA-IN-1 allows for the comprehensive interrogation of these signaling networks.
Data Presentation
Inhibitory Activity
| Target | IC50 (µM) |
| PKAα | 0.03[1] |
| Akt | 0.11[1] |
| CDK2 | 9.8[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.42 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term stability. |
Signaling Pathway Diagrams
Below are diagrams illustrating the Akt and PKA signaling pathways and the points of inhibition by Akt1&PKA-IN-1.
Caption: The Akt and PKA signaling pathways and their inhibition by Akt1&PKA-IN-1.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Materials:
-
Akt1&PKA-IN-1 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the Akt1&PKA-IN-1 vial to room temperature before opening.
-
Weigh the desired amount of Akt1&PKA-IN-1 powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Note: The solubility of Akt1&PKA-IN-1 in DMSO has not been empirically determined in publicly available literature. It is crucial to perform a small-scale test to ensure the desired concentration is achievable.
Caption: Workflow for preparing Akt1&PKA-IN-1 for in vitro experiments.
In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cultured cells with Akt1&PKA-IN-1.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Akt1&PKA-IN-1 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
Protocol:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The following day, prepare the desired concentrations of Akt1&PKA-IN-1 by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the various concentrations of Akt1&PKA-IN-1 to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
Following incubation, proceed with the downstream analysis (e.g., Western blotting for p-Akt, cell viability assays, etc.).
Preparation of Formulations for In Vivo Experiments
Disclaimer: The following are example formulations based on common practices for similar small molecule inhibitors. The optimal formulation for Akt1&PKA-IN-1 should be determined empirically.
Formulation 1: Aqueous-based vehicle
This formulation is suitable for intravenous (IV) or intraperitoneal (IP) administration.
Materials:
-
Akt1&PKA-IN-1 powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of Akt1&PKA-IN-1 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of use.
Formulation 2: Oil-based vehicle
This formulation is suitable for oral gavage (PO) or subcutaneous (SC) administration.
Materials:
-
Akt1&PKA-IN-1 powder
-
DMSO
-
Corn oil
Protocol:
-
Prepare a stock solution of Akt1&PKA-IN-1 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% DMSO (from the stock solution) to 90% corn oil.
-
Vortex the mixture until a uniform suspension or solution is formed. Sonication may be required.
-
Prepare this formulation fresh before each administration.
Caption: Workflow for preparing Akt1&PKA-IN-1 for in vivo experiments.
Safety Precautions
-
Handle Akt1&PKA-IN-1 in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
These protocols and application notes are intended to serve as a guide. Researchers should optimize these protocols for their specific experimental systems and perform necessary validation experiments.
References
Application Notes and Protocols for Studying the PI3K/Akt/mTOR Pathway Using Akt1&PKA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer. Akt1&PKA-IN-1 is a potent small molecule inhibitor that serves as a valuable tool for investigating the roles of Akt and PKA within this intricate network. This document provides detailed application notes and experimental protocols for utilizing Akt1&PKA-IN-1 to dissect the PI3K/Akt/mTOR pathway.
Akt1&PKA-IN-1 is a dual inhibitor of Akt and Protein Kinase A (PKA)[1]. Its ability to target Akt, a central node in the PI3K/Akt/mTOR pathway, makes it particularly useful for studying the downstream consequences of Akt inhibition.
Data Presentation
Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity of Akt1&PKA-IN-1 against its primary targets. This information is critical for designing experiments and interpreting results.
| Target | IC50 (µM) |
| PKAα | 0.03[1] |
| Akt | 0.11[1] |
| CDK2 | 9.8[1] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a biochemical assay. Lower values indicate higher potency. The selectivity for Akt and PKA over CDK2 is a key feature of this compound.
Signaling Pathway and Experimental Workflow
To effectively utilize Akt1&PKA-IN-1, it is essential to understand its point of action within the PI3K/Akt/mTOR pathway and to have a clear experimental plan.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Akt1&PKA-IN-1.
Caption: General experimental workflow for studying the effects of Akt1&PKA-IN-1.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with Akt1&PKA-IN-1.
Materials:
-
Cell line of interest (e.g., MCF-7, PC-3, or other cancer cell lines with an active PI3K/Akt pathway)
-
Complete cell culture medium
-
Akt1&PKA-IN-1 (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of Akt1&PKA-IN-1 (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 1, 6, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTT or WST-1)
This protocol is for assessing the effect of Akt1&PKA-IN-1 on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Akt1&PKA-IN-1 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Akt1&PKA-IN-1 in culture medium.
-
Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
-
MTT/WST-1 Assay:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
For WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value for cell growth inhibition.
-
Conclusion
Akt1&PKA-IN-1 is a valuable chemical probe for elucidating the complex roles of Akt and PKA in the PI3K/Akt/mTOR signaling pathway. The protocols provided herein offer a framework for investigating the biochemical and cellular effects of this inhibitor. Researchers should note that optimal experimental conditions, such as inhibitor concentration and incubation time, may vary depending on the cell type and specific research question. Therefore, it is recommended to perform initial dose-response and time-course experiments to determine the ideal parameters for your system.
References
Application Notes and Protocols for Akt1&PKA-IN-1 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1&PKA-IN-1 is a potent dual inhibitor of Akt and Protein Kinase A (PKA), two critical serine/threonine kinases that function as key nodes in a multitude of intracellular signaling pathways. Dysregulation of both Akt and PKA signaling has been implicated in a range of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention. These application notes provide a comprehensive overview of the potential uses of Akt1&PKA-IN-1 in neuroscience research, complete with detailed protocols for investigating its effects on neuronal function.
Disclaimer: The following protocols are generalized methodologies for studying the effects of a dual Akt/PKA inhibitor in a neuroscience context. Due to a lack of published research specifically utilizing Akt1&PKA-IN-1 in this field, these protocols are based on established techniques for investigating Akt and PKA signaling and should be adapted as necessary for specific experimental needs.
Mechanism of Action
Akt1&PKA-IN-1 exerts its biological effects by competitively inhibiting the ATP-binding sites of both Akt and PKA, thereby preventing the phosphorylation of their downstream substrates. The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism, while the cAMP/PKA pathway is crucial for synaptic plasticity, learning, and memory. By simultaneously targeting both kinases, Akt1&PKA-IN-1 offers a unique tool to dissect the complex interplay between these two major signaling cascades in the nervous system.
Quantitative Data
The inhibitory activity of Akt1&PKA-IN-1 and a related compound, Akt1&PKA-IN-2, are summarized below. This data is essential for determining appropriate experimental concentrations.
| Compound | Target | IC50 (µM) | Selectivity Notes |
| Akt1&PKA-IN-1 | PKAα | 0.03 | Potent dual inhibitor. Also shows activity against CDK2 with a significantly higher IC50, indicating selectivity for PKA and Akt over CDK2.[1] |
| Akt | 0.11 | ||
| CDK2 | 9.8 | ||
| Akt1&PKA-IN-2 | AKT1 | 0.007 | A potent inhibitor of PKB/AKT with selectivity over CDK2.[2] |
| PKAα | 0.01 | ||
| CDK2 | 0.69 |
Signaling Pathways
The following diagrams illustrate the canonical Akt and PKA signaling pathways and the points of inhibition by Akt1&PKA-IN-1.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of Akt1&PKA-IN-1.
Caption: The cAMP/PKA signaling pathway and the inhibitory action of Akt1&PKA-IN-1.
Applications in Neuroscience Research
Given the central roles of Akt and PKA in neuronal function, Akt1&PKA-IN-1 can be a valuable tool to investigate:
-
Synaptic Plasticity: Both Akt and PKA are implicated in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.
-
Neuroprotection and Neurodegeneration: The Akt pathway is a well-established pro-survival pathway, and its inhibition could be used to model or exacerbate neurodegenerative conditions. Conversely, understanding its interplay with PKA could reveal novel therapeutic targets.
-
Neuroinflammation: Akt and PKA signaling are involved in the inflammatory responses of microglia and astrocytes.
-
Behavioral Neuroscience: By administering Akt1&PKA-IN-1 in vivo, researchers can study the roles of these pathways in complex behaviors such as learning, memory, anxiety, and depression.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Akt1&PKA-IN-1 in a neuroscience context.
Protocol 1: Western Blot Analysis of Akt and PKA Pathway Inhibition in Neuronal Cultures
This protocol is designed to confirm the inhibitory activity of Akt1&PKA-IN-1 on its targets and their downstream effectors in cultured neurons.
Workflow Diagram:
Caption: Workflow for Western blot analysis of Akt and PKA pathway inhibition.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Akt1&PKA-IN-1 (dissolved in a suitable solvent, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-CREB (Ser133), anti-CREB, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons at an appropriate density and allow them to mature.
-
Prepare serial dilutions of Akt1&PKA-IN-1 in culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells for a predetermined time (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Normalize all values to the loading control (e.g., GAPDH or β-actin).
-
Compare the levels of protein phosphorylation between treated and control groups.
-
Protocol 2: Immunofluorescence Staining for Subcellular Localization of Akt and PKA Pathway Components in Brain Tissue
This protocol allows for the visualization of the effects of Akt1&PKA-IN-1 on the localization of key signaling molecules within specific brain regions and cell types.
Workflow Diagram:
Caption: Workflow for immunofluorescence staining of brain tissue.
Materials:
-
Animals treated with Akt1&PKA-IN-1 or vehicle
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or vibratome
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-NeuN, anti-GFAP)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Mounting medium
-
Confocal microscope
Procedure:
-
Tissue Preparation:
-
Administer Akt1&PKA-IN-1 or vehicle to animals via an appropriate route (e.g., intraperitoneal injection).
-
After the desired treatment duration, anesthetize the animals and perfuse them transcardially with PBS followed by 4% PFA.
-
Dissect the brains and post-fix them in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by incubating them in 15% sucrose and then 30% sucrose until they sink.
-
Freeze the brains and cut coronal or sagittal sections (e.g., 30-40 µm) using a cryostat.
-
-
Immunostaining:
-
Wash the sections in PBS.
-
Permeabilize and block the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibodies for 2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain with DAPI for 10 minutes.
-
Wash the sections with PBS.
-
-
Imaging and Analysis:
-
Mount the sections onto glass slides and coverslip with mounting medium.
-
Image the sections using a confocal microscope.
-
Analyze the images to determine the subcellular localization and expression levels of the target proteins in different brain regions and cell types (identified by markers like NeuN for neurons and GFAP for astrocytes).
-
Protocol 3: Behavioral Assays to Assess the Effects of Akt1&PKA-IN-1 on Learning and Memory
The Morris water maze is a classic behavioral test to evaluate spatial learning and memory in rodents.
Workflow Diagram:
Caption: Workflow for the Morris water maze behavioral assay.
Materials:
-
Morris water maze (a circular pool filled with opaque water)
-
A hidden platform
-
Video tracking system
-
Rodents (mice or rats)
-
Akt1&PKA-IN-1
Procedure:
-
Acclimation and Pre-training:
-
Handle the animals for several days before the experiment to reduce stress.
-
Acclimate the animals to the testing room.
-
-
Drug Administration:
-
Administer Akt1&PKA-IN-1 or vehicle to the animals daily, typically 30-60 minutes before the training trials. The dose will need to be optimized based on preliminary studies.
-
-
Acquisition Phase (e.g., 5 days):
-
Conduct four training trials per day. In each trial, the animal is placed in the pool from one of four starting positions and allowed to search for the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the latency to find the platform and the path length for each trial using the video tracking system.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Analyze the learning curves (latency to find the platform) during the acquisition phase using a repeated-measures ANOVA.
-
Compare the time spent in the target quadrant during the probe trial between the treated and control groups using a t-test or one-way ANOVA.
-
Conclusion
Akt1&PKA-IN-1 represents a powerful pharmacological tool for investigating the integrated roles of Akt and PKA signaling in the central nervous system. The protocols outlined above provide a starting point for researchers to explore the effects of this dual inhibitor on neuronal signaling, function, and behavior. Careful experimental design and optimization will be crucial for obtaining robust and meaningful results that can contribute to our understanding of neurological and psychiatric disorders.
References
Application Notes and Protocols for Assessing the Stability of Akt1&PKA-IN-1 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1&PKA-IN-1 is a potent dual inhibitor of Akt and PKA kinases, playing a crucial role in cell signaling research and as a potential therapeutic agent.[1][2][3] The integrity and stability of this small molecule in solution are paramount for obtaining reliable experimental results and for its development as a pharmaceutical product. This document provides a comprehensive protocol for assessing the stability of Akt1&PKA-IN-1 in solution through forced degradation studies. These studies are designed to identify potential degradation pathways and establish a stability-indicating analytical method.
The chemical structure of Akt1&PKA-IN-1, identified by its chemical formula C20H17Cl2N3O and SMILES string O=C(C1=CC2=C(C=NC=C2)C=C1)N--INVALID-LINK--C4=CC(Cl)=C(C=C4)Cl, reveals key functional groups that may be susceptible to degradation, including an amide linkage, a quinoline ring, and a dichlorophenyl moiety.[1][2][3] Understanding the stability of these groups under various stress conditions is essential for formulation development, defining storage conditions, and ensuring the quality of the compound throughout its lifecycle.
Signaling Pathway of Akt and PKA
The following diagram illustrates the simplified signaling pathways involving Akt and PKA, highlighting their central role in cellular processes.
Data Presentation: Stability of Akt1&PKA-IN-1
Disclaimer: The following tables present a template for data summarization. As no specific stability data for Akt1&PKA-IN-1 is publicly available, the values provided are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: Summary of Forced Degradation Studies of Akt1&PKA-IN-1 in Solution
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Example) | Number of Degradants (Example) |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 8 | 60 | 25.8 | 3 |
| Oxidative | 3% H₂O₂ | 12 | 25 (RT) | 18.5 | 4 |
| Thermal | Aqueous Solution (pH 7) | 48 | 80 | 8.3 | 1 |
| Photolytic | 1.2 million lux hours | 24 | 25 (RT) | 12.1 | 2 |
Table 2: Kinetic Data for Akt1&PKA-IN-1 Degradation (Example Data)
| Stress Condition | Rate Constant (k) (hour⁻¹) | Half-life (t½) (hours) | Reaction Order |
| Acidic Hydrolysis | 0.0068 | 102 | First-Order |
| Basic Hydrolysis | 0.035 | 19.8 | First-Order |
| Oxidative | 0.016 | 43.3 | Pseudo-First-Order |
| Photolytic | 0.0053 | 130.8 | First-Order |
Experimental Protocols
The following protocols outline the procedures for conducting forced degradation studies to assess the stability of Akt1&PKA-IN-1.
Materials and Reagents
-
Akt1&PKA-IN-1 (analytical standard)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium hydroxide (NaOH, analytical grade)
-
Hydrogen peroxide (H₂O₂, 30%, analytical grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, sodium hydroxide)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve a known amount of Akt1&PKA-IN-1 in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the appropriate solvent (e.g., a mixture of water and acetonitrile) to obtain working solutions of a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Acidic Condition: To a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.1 M HCl to achieve the desired final concentration. Incubate the solution in a water bath at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Basic Condition: Repeat the procedure described in 3.1.1, but use 0.1 M NaOH as the stress agent and neutralize the samples with 0.1 M HCl before analysis.
-
Neutral Condition: Repeat the procedure using high-purity water instead of acid or base.
-
To a volumetric flask, add an aliquot of the stock solution and make up the volume with a 3% solution of hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) and dilute with mobile phase for HPLC analysis.
-
Prepare a solution of Akt1&PKA-IN-1 in a suitable solvent system (e.g., water:acetonitrile 50:50 v/v).
-
Incubate the solution in a thermostatically controlled oven at a high temperature (e.g., 80°C).
-
Withdraw samples at various time points and analyze by HPLC.
-
For solid-state thermal stability, store the powdered compound under the same conditions and dissolve in a suitable solvent for analysis at each time point.
-
Expose a solution of Akt1&PKA-IN-1 in a transparent container to a light source in a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. An example mobile phase could be a gradient of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of Akt1&PKA-IN-1 and selecting a wavelength of maximum absorbance.
-
Injection Volume: e.g., 10 µL.
The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7]
Experimental Workflow and Predicted Degradation Pathway
The following diagrams illustrate the experimental workflow for stability testing and the predicted degradation pathway for Akt1&PKA-IN-1.
Conclusion
This application note provides a detailed protocol for assessing the stability of Akt1&PKA-IN-1 in solution using forced degradation studies. By subjecting the molecule to hydrolytic, oxidative, thermal, and photolytic stress, researchers can identify potential degradation products and pathways. The development of a validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradants. The information gleaned from these studies is invaluable for the formulation development, establishment of appropriate storage conditions, and overall quality control of Akt1&PKA-IN-1 for research and potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biomedres.us [biomedres.us]
- 5. academic.oup.com [academic.oup.com]
- 6. A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for the Dual Akt/PKA Inhibitor AT7867 in Cancer Cell Lines
Disclaimer: While the initial request specified the compound "Akt1&PKA-IN-1," detailed experimental data and protocols for this specific molecule are not publicly available in the referenced literature. Therefore, these application notes and protocols are based on the well-characterized, functionally similar dual Akt/PKA inhibitor, AT7867 . This compound is a potent, ATP-competitive inhibitor of Akt and PKA, and the provided information will be valuable for researchers investigating the effects of dual inhibition of these pathways in cancer.
Application Notes
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in signal transduction pathways that regulate cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for cancer therapy. Protein Kinase A (PKA) is another crucial serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has also been implicated in tumorigenesis.
AT7867 is a potent, orally bioavailable, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) and PKA.[1][2] It also demonstrates inhibitory activity against the downstream kinase p70S6K.[3][4] By simultaneously blocking these key signaling molecules, AT7867 offers a multi-pronged approach to inhibit cancer cell proliferation and induce apoptosis. These application notes provide an overview of the utility of AT7867 for in vitro studies on various cancer cell lines.
Mechanism of Action
AT7867 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of Akt and PKA, thereby preventing their phosphorylation and activation. This leads to the inhibition of downstream signaling pathways crucial for cancer cell survival and proliferation. For instance, inhibition of Akt leads to reduced phosphorylation of substrates like GSK3β, which is involved in cell cycle regulation and apoptosis.[3]
Kinase Inhibitory Activity of AT7867
The following table summarizes the in vitro inhibitory activity of AT7867 against Akt isoforms and PKA.
| Target | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| PKA | 20 |
| p70S6K | 85 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]
Anti-proliferative Activity in Cancer Cell Lines
AT7867 has been shown to inhibit the proliferation of a panel of human cancer cell lines, particularly those with a dysregulated PI3K/Akt pathway (e.g., PTEN or PIK3CA mutations).[2][3]
| Cell Line | Cancer Type | IC50 for Cell Growth Inhibition (µM) |
| MES-SA | Uterine Sarcoma | 0.9 - 0.94 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.0 - 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Data compiled from multiple sources.[1][2][3]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Culture
-
Culture human cancer cell lines (e.g., MCF-7, HCT116) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard MTT/MTS assay procedures.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of AT7867 in DMSO.
-
Prepare serial dilutions of AT7867 in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AT7867. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT/MTS Reagent Addition:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan product is visible in the case of MTT, or a colored product for MTS.
-
-
Measurement:
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
If using MTS, the product is soluble and can be read directly.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the AT7867 concentration to determine the IC50 value.
-
Western Blot Analysis
This protocol outlines the general steps for western blotting to assess the phosphorylation status of key proteins in the Akt pathway.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with AT7867 as described above for the desired time points (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, phospho-S6 Ribosomal Protein, total S6, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
In Vitro Kinase Assay
This is a general protocol to determine the in vitro inhibitory activity of AT7867.
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the purified active kinase (e.g., Akt1 or PKA), a suitable substrate (e.g., a specific peptide), and kinase assay buffer.
-
-
Inhibitor Addition:
-
Add varying concentrations of AT7867 to the wells. Include a no-inhibitor control.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or in a system that allows for non-radioactive detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate. This can be done through various methods, including:
-
Radiometric assay: Capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter.
-
Fluorescence/Luminescence-based assays: Using specific antibodies that recognize the phosphorylated substrate or measuring ATP consumption.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of AT7867 compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT7867 | Akt inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Akt1&PKA-IN-1 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Akt1&PKA-IN-1, a potent dual inhibitor of Akt and PKA kinases. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Akt1&PKA-IN-1 and what are its primary targets?
Akt1&PKA-IN-1 is a small molecule inhibitor designed to potently and dually target Akt and Protein Kinase A (PKA). Due to the high degree of similarity in the ATP-binding sites of Akt and PKA, developing highly selective inhibitors for either kinase has been challenging. Understanding this dual activity is crucial for interpreting experimental outcomes.
Q2: What are the known IC50 values for Akt1&PKA-IN-1?
The half-maximal inhibitory concentrations (IC50) are crucial for determining the appropriate concentration range for your experiments.
| Target | IC50 (µM) |
| PKAα | 0.03 |
| Akt1 | 0.11 |
| CDK2 | 9.8 |
Data sourced from publicly available information.
Q3: What is a recommended starting concentration for cell-based assays?
A common starting point for cell-based assays is to use a concentration 10-100 fold higher than the in vitro IC50 value. For Akt1&PKA-IN-1, a concentration range of 1-10 µM is a reasonable starting point for assessing cellular effects. However, optimal concentrations are cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: How should I dissolve and store Akt1&PKA-IN-1?
For in vitro experiments, Akt1&PKA-IN-1 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Akt1&PKA-IN-1.
Issue 1: Inconsistent or No Inhibition of Akt or PKA Signaling
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Use a broad range of concentrations (e.g., 0.1 µM to 20 µM) to identify the effective range.
-
Confirm the phosphorylation status of downstream targets of Akt (e.g., GSK3β, PRAS40) and PKA (e.g., CREB) via Western blot to assess the extent of pathway inhibition.
-
Possible Cause 2: Short Incubation Time.
-
Troubleshooting:
-
Conduct a time-course experiment to determine the optimal incubation time. Assess target inhibition at various time points (e.g., 1, 6, 12, 24 hours) to find the point of maximal inhibition.
-
Possible Cause 3: Inhibitor Degradation.
-
Troubleshooting:
-
Ensure proper storage of the inhibitor stock solution (aliquoted at -20°C or -80°C).
-
Prepare fresh working solutions from a new aliquot for each experiment. Avoid using previously diluted solutions that have been stored for an extended period.
-
Possible Cause 4: High Cell Density.
-
Troubleshooting:
-
Optimize cell seeding density. Overly confluent cells can exhibit altered signaling pathway activity and may be less sensitive to inhibitors.
-
Issue 2: Unexpected Phenotypic or Off-Target Effects
Possible Cause 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2).
-
Rationale: Akt1&PKA-IN-1 has been shown to inhibit CDK2 at higher concentrations (IC50 = 9.8 µM).
-
Troubleshooting:
-
If your experimental concentration is in the high micromolar range, consider the possibility of CDK2 inhibition contributing to your observed phenotype (e.g., effects on cell cycle progression).
-
Use a lower concentration of Akt1&PKA-IN-1 that is more selective for Akt and PKA.
-
To confirm off-target effects, use a more specific CDK2 inhibitor as a control.
-
Possible Cause 2: Compensatory Signaling Pathways.
-
Rationale: The inhibition of major signaling nodes like Akt and PKA can trigger feedback loops and activate compensatory pathways. For instance, inhibition of the PI3K/Akt/mTOR pathway can sometimes lead to the activation of other survival pathways.[1]
-
Troubleshooting:
-
Investigate the activation status of other related signaling pathways (e.g., MAPK/ERK pathway) using phosphospecific antibodies in a Western blot.
-
Consider using combination therapies to block potential compensatory mechanisms.
-
Issue 3: Discrepancies Between Biochemical and Cellular Assay Results
Possible Cause 1: Cell Permeability and Efflux.
-
Troubleshooting:
-
The inhibitor may have poor cell permeability or be actively transported out of the cells by efflux pumps.
-
If possible, use a cell line known to have low expression of multidrug resistance transporters.
-
While technically challenging, intracellular concentration of the inhibitor could be measured if analytical methods are available.
-
Possible Cause 2: High Protein Binding in Culture Medium.
-
Troubleshooting:
-
Components in the cell culture serum can bind to the inhibitor, reducing its effective concentration.
-
Consider performing experiments in serum-free or low-serum media for a short duration, if your cell line can tolerate it.
-
Experimental Protocols
Western Blot Analysis of Akt and PKA Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key proteins in the Akt and PKA signaling pathways following treatment with Akt1&PKA-IN-1.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of Akt1&PKA-IN-1 (e.g., 0, 1, 5, 10 µM) for the desired incubation time (e.g., 6 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-Akt (Ser473)
-
Total Akt
-
p-GSK3β (Ser9)
-
Total GSK3β
-
p-CREB (Ser133)
-
Total CREB
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT/WST-1)
This protocol is for determining the effect of Akt1&PKA-IN-1 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of Akt1&PKA-IN-1 (e.g., 0.1 to 50 µM). Include a DMSO-only vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Addition of Viability Reagent:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value for cell growth inhibition.
-
Visualizations
Caption: Dual inhibition of Akt and PKA signaling pathways by Akt1&PKA-IN-1.
Caption: General experimental workflow for studying the effects of Akt1&PKA-IN-1.
Caption: A logical flow for troubleshooting experimental results with Akt1&PKA-IN-1.
References
Technical Support Center: Optimizing Akt1&PKA-IN-1 Dosage for Minimal Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use of Akt1&PKA-IN-1, a potent dual inhibitor of Akt and PKA kinases. The following information is designed to help you optimize your experimental conditions to achieve maximal target inhibition while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Akt1&PKA-IN-1?
A1: Akt1&PKA-IN-1 is a small molecule inhibitor that targets the ATP-binding sites of both Akt and Protein Kinase A (PKA), preventing the phosphorylation of their downstream substrates. By inhibiting these two key kinases, it can modulate cellular processes involved in cell survival, proliferation, and metabolism.
Q2: What are the primary targets and IC50 values of Akt1&PKA-IN-1?
A2: The half-maximal inhibitory concentrations (IC50) of Akt1&PKA-IN-1 have been determined for its primary targets and a known off-target kinase. These values are crucial for determining an initial concentration range for your experiments.
| Target | IC50 Value |
| PKAα | 0.03 µM |
| Akt | 0.11 µM |
| CDK2 | 9.8 µM |
| Data from MedChemExpress product information. |
Q3: How do I prepare a stock solution of Akt1&PKA-IN-1?
A3: Proper preparation of the stock solution is critical for experimental reproducibility. Due to the hydrophobic nature of many kinase inhibitors, DMSO is a commonly used solvent.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the lyophilized powder in high-purity DMSO to a recommended starting concentration of 10 mM.
-
Dissolution: Vortex gently for 1-2 minutes to dissolve the compound completely. If solubility issues persist, sonication in a water bath for short intervals may help.
-
Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability. For short-term storage, -20°C is acceptable.
Q4: What is a good starting concentration range for my cell-based experiments?
A4: A good starting point is to test a wide range of concentrations centered around the IC50 values of the target kinases. A typical dose-response experiment might include concentrations from 0.01 µM to 10 µM (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM). This will help you determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: I am observing high cytotoxicity at concentrations that should be effective for target inhibition. What could be the cause?
A5: High cytotoxicity can stem from several factors:
-
On-target toxicity: The intended inhibition of Akt and PKA, which are crucial for cell survival, may be the cause of cell death, especially in cell lines highly dependent on these pathways.
-
Off-target effects: At higher concentrations, Akt1&PKA-IN-1 may inhibit other kinases or cellular proteins, leading to toxicity. For example, it is known to inhibit CDK2 at higher concentrations.
-
Solvent toxicity: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Compound instability: Improper storage or handling of the inhibitor can lead to degradation and the formation of toxic byproducts.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing Akt1&PKA-IN-1 dosage.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death at expected effective concentration. | 1. Inhibitor concentration is too high for the specific cell type. Primary cells and some cancer cell lines can be more sensitive. 2. Prolonged treatment duration. Continuous exposure may lead to cumulative toxicity. 3. Cell line is highly dependent on Akt/PKA signaling for survival. | 1. Perform a dose-response curve. Start with a lower concentration range to identify the lowest concentration that provides the desired biological effect with minimal toxicity. 2. Optimize treatment time. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window for observing the desired effect before significant cytotoxicity occurs. 3. Use appropriate controls. Include a control cell line that is known to be less dependent on Akt/PKA signaling to distinguish between on-target and off-target toxicity. |
| Inconsistent or not reproducible results. | 1. Inhibitor instability. Repeated freeze-thaw cycles or improper storage can degrade the compound. 2. Inconsistent cell seeding density. Variations in cell number at the start of the experiment can lead to different outcomes. 3. Cell passage number. High passage numbers can lead to phenotypic drift and altered sensitivity. | 1. Aliquot stock solutions. Prepare fresh dilutions from a new aliquot for each experiment. 2. Standardize cell seeding. Optimize and maintain a consistent cell seeding density for all experiments. 3. Use low-passage cells. Maintain a consistent and low passage number for your cell lines. |
| No or weak inhibition of downstream targets. | 1. Suboptimal inhibitor concentration. The concentration may be too low for your specific cell line. 2. Short incubation time. The inhibitor may not have had enough time to exert its effect. 3. High cell confluence. Overly confluent cells can sometimes be less sensitive to inhibitors. | 1. Increase inhibitor concentration. Perform a dose-response experiment with a wider and higher concentration range. 2. Increase incubation time. A time-course experiment can determine the optimal duration for target inhibition. 3. Use cells in the logarithmic growth phase. Ensure cells are not overly confluent at the time of treatment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using an MTT Assay
This protocol outlines a method to determine the concentration of Akt1&PKA-IN-1 that is cytotoxic to your cells (CC50) and the concentration that inhibits 50% of a biological effect (e.g., proliferation) (IC50).
Materials:
-
Akt1&PKA-IN-1
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Akt1&PKA-IN-1 in complete medium. A common starting range is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration to determine the CC50 and IC50 values.
Protocol 2: Assessing Cytotoxicity with a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Akt1&PKA-IN-1
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a "maximum LDH release" control.
-
Incubation: Incubate the plate for the desired treatment period.
-
Maximum LDH Release Control: One hour before the end of the incubation, add the lysis solution provided with the LDH assay kit to the "maximum LDH release" control wells.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the spontaneous (vehicle control) and maximum LDH release controls.
Visualizing Key Concepts
To aid in understanding the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: A streamlined workflow for determining the optimal dosage of Akt1&PKA-IN-1.
Technical Support Center: Overcoming Akt1&PKA-IN-1 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with the dual Akt/PKA inhibitor, Akt1&PKA-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Akt1&PKA-IN-1?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for small molecule kinase inhibitors due to its strong solubilizing power for a wide range of organic compounds. It is recommended to start with a high-concentration stock in 100% DMSO.
Q2: My Akt1&PKA-IN-1 is not dissolving in DMSO, even at a low concentration. What should I do?
A2: If you are experiencing difficulty dissolving Akt1&PKA-IN-1 in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonication. These methods can help to break down any aggregates and facilitate dissolution. If the compound still does not dissolve, consider trying alternative solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Q3: The inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, ensure the final concentration of DMSO in your assay is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. You can also try using a co-solvent system. For example, preparing an intermediate dilution in a solvent like ethanol before the final dilution in the aqueous buffer can sometimes improve solubility. Additionally, some researchers have success with formulating the inhibitor in a solution containing surfactants like Tween-80 or PEG300 for in vivo studies, and these principles can be adapted for in vitro work.
Q4: What is the expected stability of Akt1&PKA-IN-1 in solution?
A4: Stock solutions of Akt1&PKA-IN-1 in anhydrous DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. The stability of the compound in aqueous working solutions is generally lower, and it is advisable to prepare these solutions fresh for each experiment.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Akt1&PKA-IN-1 to Prepare a Stock Solution
Symptoms:
-
Visible particulate matter in the solution after adding the solvent.
-
The compound forms a film or sticks to the sides of the vial.
Troubleshooting Steps:
-
Solvent Selection:
-
Primary Choice: Start with 100% DMSO.
-
Alternatives: If DMSO fails, consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
-
Physical Dissolution Aids:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for 5-15 minutes to break up any aggregates.
-
-
Concentration Adjustment:
-
If the compound does not dissolve at your target concentration, try preparing a more dilute stock solution.
-
Issue 2: Precipitation of Akt1&PKA-IN-1 Upon Dilution in Aqueous Buffer
Symptoms:
-
The solution becomes cloudy or hazy after adding the inhibitor stock to the aqueous buffer.
-
Visible precipitate forms over time.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration:
-
Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%. This may require preparing a more concentrated initial stock solution.
-
-
Serial Dilution Strategy:
-
Perform a serial dilution. Instead of a single large dilution, dilute the DMSO stock in smaller steps.
-
Consider an intermediate dilution in a solvent like ethanol or a buffer containing a low percentage of a non-ionic detergent (e.g., 0.01% Tween-20), if compatible with your assay.
-
-
pH Adjustment of Buffer:
-
The solubility of some compounds is pH-dependent. If the pKa of Akt1&PKA-IN-1 is known or can be estimated, adjusting the pH of the aqueous buffer may improve solubility. This should be done cautiously to ensure the pH is compatible with your experimental system.
-
-
Use of Co-solvents or Excipients (for in vivo or specialized in vitro assays):
-
For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80. A similar approach can be tested for in vitro assays, but careful validation is required to ensure these additives do not interfere with the assay.
-
Data Presentation
Table 1: Recommended Solvents and Starting Concentrations for Akt1&PKA-IN-1 Stock Solutions
| Solvent | Starting Concentration | Notes |
| DMSO | 10-50 mM | The recommended starting solvent. Can often achieve high concentrations. |
| DMF | 10-50 mM | An alternative polar aprotic solvent if DMSO is not effective. |
| Ethanol | 1-10 mM | May be a suitable solvent for intermediate dilutions. Lower solubilizing power than DMSO. |
Disclaimer: The suggested concentrations are starting points based on common practices for small molecule inhibitors. The actual solubility of Akt1&PKA-IN-1 should be determined experimentally.
Table 2: Properties of Common Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
| DMSO | Polar Aprotic | 189 | Excellent solvent for many organic compounds. Can be toxic to cells at higher concentrations. |
| DMF | Polar Aprotic | 153 | Similar to DMSO in solvent properties. |
| Ethanol | Polar Protic | 78.37 | Less toxic than DMSO, but also a weaker solvent for many inhibitors. |
| Water | Polar Protic | 100 | Akt1&PKA-IN-1 is expected to have very low solubility in water. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Akt1&PKA-IN-1 in DMSO
Materials:
-
Akt1&PKA-IN-1 (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of Akt1&PKA-IN-1 to prepare the desired volume of a 10 mM stock solution. (Molecular weight of Akt1&PKA-IN-1 is required for this calculation).
-
Weigh the calculated amount of Akt1&PKA-IN-1 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the tube for 5-15 minutes.
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General In Vitro Kinase Assay with Akt1&PKA-IN-1
Materials:
-
Recombinant Akt1 or PKA enzyme
-
Specific substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Akt1&PKA-IN-1 stock solution (in DMSO)
-
96-well assay plate
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Working Solutions:
-
Prepare a 2X enzyme solution in kinase assay buffer.
-
Prepare a 2X substrate and ATP solution in kinase assay buffer.
-
Prepare serial dilutions of the Akt1&PKA-IN-1 stock solution in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Assay Setup:
-
Add the desired volume of the diluted inhibitor or vehicle control to the wells of the 96-well plate.
-
Add the 2X enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add the 2X substrate and ATP solution to each well to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Simplified Akt and PKA signaling pathways showing inhibition by Akt1&PKA-IN-1.
Caption: Troubleshooting workflow for Akt1&PKA-IN-1 solubility issues.
how to minimize Akt1&PKA-IN-1 degradation in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of Akt1&PKA-IN-1, a potent dual inhibitor of Akt and PKA kinases. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize degradation and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of Akt1&PKA-IN-1?
A1: It is recommended to prepare a high-concentration stock solution of Akt1&PKA-IN-1 in 100% dimethyl sulfoxide (DMSO). For example, you can create a 10 mM stock solution. This stock solution should then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][2][3]
Q2: How should I store the solid compound and its stock solutions?
A2: The solid (powder) form of Akt1&PKA-IN-1 should be stored at -20°C for long-term stability, where it can be viable for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to six months, or at -20°C for a shorter period of one month. It is crucial to avoid repeated freezing and thawing of the stock solution.
Q3: My Akt1&PKA-IN-1 solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded in the working solution. This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. To avoid this, it is recommended to perform a stepwise dilution. Instead of a single large dilution, add the DMSO stock to the aqueous solution gradually while gently mixing. Pre-warming the aqueous buffer to the assay temperature may also help. If precipitation is observed, you can try to redissolve the compound by gentle warming and sonication. However, it is best to prepare fresh dilutions if precipitation is significant.
Q4: What is the optimal concentration of DMSO to use in my cell-based assays?
A4: While DMSO is a common solvent for kinase inhibitors, high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cytotoxic effects. Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples to account for any solvent effects.
Q5: How can I minimize the degradation of Akt1&PKA-IN-1 in my working solutions?
A5: To minimize degradation, always prepare fresh working solutions from your frozen stock aliquots for each experiment. Avoid prolonged storage of diluted solutions, especially at room temperature or in aqueous buffers. Protect the solutions from direct light, as some small molecules can be light-sensitive.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Degradation of Akt1&PKA-IN-1: Repeated freeze-thaw cycles of the stock solution or prolonged storage of working solutions. 2. Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration. 3. Pipetting errors: Inaccurate dilution of the inhibitor. | 1. Aliquot the DMSO stock solution into single-use vials and store at -80°C. Prepare fresh working solutions for each experiment. 2. Standardize your cell culture protocols. Ensure consistent cell seeding density and use cells within a specific passage number range. 3. Calibrate your pipettes regularly and use appropriate pipetting techniques for small volumes. |
| Precipitation of the inhibitor in cell culture medium | 1. Low aqueous solubility: The concentration of Akt1&PKA-IN-1 exceeds its solubility limit in the aqueous medium. 2. Interaction with media components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the inhibitor and cause precipitation. | 1. Perform serial dilutions to reach the final desired concentration. Avoid making large, single dilutions from the DMSO stock. Consider using a lower final concentration if solubility issues persist. 2. Prepare the final dilution of the inhibitor in serum-free medium first, and then add it to the cells with serum-containing medium. You can also test different brands or lots of FBS. |
| No or reduced inhibitory effect observed | 1. Compound degradation: The inhibitor has lost its activity due to improper storage or handling. 2. Incorrect assay conditions: The ATP concentration in your kinase assay is too high for competitive inhibition. 3. Cellular efflux: Cells may be actively pumping the inhibitor out. | 1. Use a fresh aliquot of the stock solution to prepare your working solution. Verify the activity of the inhibitor with a positive control. 2. For in vitro kinase assays, use an ATP concentration that is close to the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors. 3. Consider using an efflux pump inhibitor as a control to see if it enhances the activity of Akt1&PKA-IN-1. |
| High background signal in the assay | 1. Autofluorescence of the compound: The inhibitor itself may be fluorescent at the excitation and emission wavelengths of your assay. 2. Non-specific binding: The inhibitor may be interacting with other components of your assay, such as the detection antibody or substrate. | 1. Measure the fluorescence of the inhibitor alone at the assay wavelengths to determine its contribution to the background signal. 2. Run control experiments without the kinase or substrate to assess non-specific interactions. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PKAα) | 0.03 µM | [4] |
| IC50 (Akt) | 0.11 µM | [4] |
| IC50 (CDK2) | 9.8 µM | [4] |
| Storage of Powder | -20°C for 3 years | [5] |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months; -20°C for 1 month | [5] |
| Recommended Max DMSO in Cell Culture | < 0.5% |
Experimental Protocols
Protocol 1: Preparation of Akt1&PKA-IN-1 Stock Solution
-
Materials:
-
Akt1&PKA-IN-1 (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid Akt1&PKA-IN-1 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of Akt1&PKA-IN-1 powder in anhydrous DMSO. For example, for a compound with a molecular weight of 386.27 g/mol , dissolve 3.86 mg in 1 mL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Kinase Assay
-
Materials:
-
Recombinant Akt1 or PKA enzyme
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
Akt1&PKA-IN-1 working solutions (prepared by serial dilution of the stock solution in kinase assay buffer)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of Akt1&PKA-IN-1 in kinase assay buffer from a freshly thawed stock aliquot.
-
In a 96-well plate, add the kinase, substrate, and either the inhibitor or vehicle control (DMSO in assay buffer).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of Akt1&PKA-IN-1.
Caption: General experimental workflow for using Akt1&PKA-IN-1.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Improving the Efficacy of Akt1&PKA-IN-1 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Akt1&PKA-IN-1 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Akt1&PKA-IN-1 and what is its mechanism of action?
Akt1&PKA-IN-1 is a potent dual inhibitor that targets both Akt1 and Protein Kinase A (PKA). It functions by blocking the catalytic activity of these two important kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. By simultaneously inhibiting both Akt1 and PKA, this compound allows for the investigation of the combined roles of these pathways in various cellular processes.
Q2: What are the recommended starting concentrations for Akt1&PKA-IN-1 in cell culture?
The optimal concentration of Akt1&PKA-IN-1 is highly dependent on the specific cell line and the experimental endpoint. A good starting point for a dose-response experiment is to use a range of concentrations from 0.1 µM to 10 µM. Based on available data, the IC50 values for Akt1&PKA-IN-1 are approximately 0.11 µM for Akt and 0.03 µM for PKAa.[1] It is also selective against cyclin-dependent kinase 2 (CDK2), with a much higher IC50 of 9.8 µM.[1]
Q3: How should I prepare and store Akt1&PKA-IN-1 stock solutions?
It is recommended to dissolve Akt1&PKA-IN-1 in a suitable solvent such as DMSO to prepare a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of Akt1&PKA-IN-1 in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or No Inhibitory Effect | Incorrect concentration: The concentration of the inhibitor may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your cell line and desired effect. Start with a broad range (e.g., 0.01 µM to 20 µM) and narrow it down based on the results. |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure the inhibitor is stored correctly at -20°C or -80°C and protected from light. Use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles. | |
| Cell density: High cell confluence can sometimes affect the efficacy of the inhibitor. | Seed cells at a density that allows for logarithmic growth during the treatment period. Avoid letting the cells become over-confluent. | |
| High Cell Death or Cytotoxicity | Concentration too high: The concentration of Akt1&PKA-IN-1 may be too high for the specific cell line, leading to off-target effects and general toxicity. | Reduce the concentration of the inhibitor. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your cell line. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is at a non-toxic level, typically below 0.5% for DMSO. Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Unexpected or Off-Target Effects | Compensatory signaling pathways: Inhibition of Akt and PKA can sometimes lead to the activation of other signaling pathways as a compensatory mechanism. For example, inhibition of the PI3K/Akt pathway has been shown to sometimes lead to the compensatory activation of the MET/STAT3 pathway.[2] | Investigate potential compensatory pathways by examining the phosphorylation status of key proteins in related signaling cascades (e.g., MAPK/ERK, STAT3). Consider co-treatment with inhibitors of these compensatory pathways if necessary. |
| Inherent off-target activity: While selective, at higher concentrations, the inhibitor might affect other kinases. Akt1&PKA-IN-1 has a significantly higher IC50 for CDK2, but this could become relevant at very high concentrations.[1] | Use the lowest effective concentration of the inhibitor to minimize off-target effects. Confirm the on-target effect by assessing the phosphorylation status of known downstream targets of Akt and PKA. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of Akt1&PKA-IN-1.
| Target | IC50 (µM) |
| Akt | 0.11[1] |
| PKAa | 0.03[1] |
| CDK2 | 9.8[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
General Cell Culture and Treatment Protocol
-
Cell Seeding: Plate your cells of interest in the appropriate culture vessel and medium. Allow the cells to adhere and reach the desired confluency (typically 50-70%) before treatment.
-
Inhibitor Preparation: Prepare a fresh dilution of Akt1&PKA-IN-1 from a stock solution in a complete culture medium to the desired final concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing Akt1&PKA-IN-1 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell viability assay or Western blotting.
Western Blot Analysis of Akt and PKA Signaling
-
Cell Lysis: After treatment with Akt1&PKA-IN-1, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt (e.g., p-Akt Ser473, total Akt), and PKA substrates (e.g., p-CREB Ser133), as well as a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of Akt1&PKA-IN-1 and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cell viability.
Signaling Pathway and Workflow Diagrams
Caption: Simplified Akt1 signaling pathway and the inhibitory action of Akt1&PKA-IN-1.
Caption: Simplified PKA signaling pathway and the inhibitory action of Akt1&PKA-IN-1.
References
Technical Support Center: Investigating Off-Target Effects of Akt1&PKA-IN-1 on CDK2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the dual Akt/PKA inhibitor, Akt1&PKA-IN-1, on Cyclin-Dependent Kinase 2 (CDK2).
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of Akt1&PKA-IN-1 on CDK2?
Akt1&PKA-IN-1 is a potent dual inhibitor of Akt and PKA. However, it also exhibits off-target activity against CDK2. The reported half-maximal inhibitory concentration (IC50) for CDK2 is 9.8 µM, while the IC50 values for its primary targets, PKAα and Akt, are 0.03 µM and 0.11 µM, respectively[1]. This indicates that while Akt1&PKA-IN-1 is significantly more potent against Akt and PKA, it can inhibit CDK2 at higher concentrations.
Q2: Why is it important to characterize the off-target effects of Akt1&PKA-IN-1 on CDK2?
CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition, and is also involved in DNA replication[2][3][4][5]. Unintended inhibition of CDK2 can lead to altered cell cycle profiles, such as an accumulation of cells in the S phase, and may contribute to the overall cellular phenotype observed when using Akt1&PKA-IN-1[6]. Characterizing this off-target effect is crucial for accurately interpreting experimental results and understanding the complete mechanism of action of the inhibitor.
Q3: What are the potential cellular consequences of CDK2 inhibition by Akt1&PKA-IN-1?
Off-target inhibition of CDK2 by Akt1&PKA-IN-1 can lead to several cellular effects, including:
-
Cell Cycle Arrest: Inhibition of CDK2 can prevent cells from progressing from the G1 to the S phase of the cell cycle[5].
-
Induction of DNA Re-replication: In some contexts, CDK2 inhibition can lead to DNA re-replication, a state where DNA is replicated more than once per cell cycle[6].
-
Apoptosis: As CDK2 plays a role in both cell cycle progression and apoptosis, its inhibition can influence programmed cell death pathways[7][8]. The ultimate effect on apoptosis can be context-dependent.
Troubleshooting Guide
This guide addresses common issues encountered when investigating the off-target effects of Akt1&PKA-IN-1 on CDK2.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for CDK2 inhibition in biochemical assays. | Variability in ATP concentration in the assay. | The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure a consistent ATP concentration across all experiments, ideally close to the Km value for CDK2. |
| Inactive enzyme or substrate. | Use a commercially available, validated CDK2/Cyclin A2 or CDK2/Cyclin E kinase assay kit to ensure high-quality recombinant enzyme and substrate[2][4][9]. Run a positive control with a known CDK2 inhibitor. | |
| No observable effect on cell cycle progression despite using a concentration of Akt1&PKA-IN-1 above the CDK2 IC50. | Poor cell permeability of the inhibitor. | While Akt1&PKA-IN-1 is designed to be cell-permeable, its effective intracellular concentration might be lower than the concentration in the media. Consider using a higher concentration or a different cell line. |
| Redundancy with other CDKs. | Other CDKs, such as CDK1, might compensate for the loss of CDK2 activity in some cell lines[10]. Consider using cell lines known to be sensitive to CDK2 inhibition or co-treatment with other CDK inhibitors. | |
| Difficulty confirming target engagement of Akt1&PKA-IN-1 with CDK2 in cells. | The interaction is too weak or transient to be detected by co-immunoprecipitation. | The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells or cell lysates[11][12][13][14]. Ligand binding stabilizes the target protein against thermal denaturation. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of Akt1&PKA-IN-1.
| Target | IC50 (µM) |
| PKAα | 0.03[1] |
| Akt | 0.11[1] |
| CDK2 (Off-target) | 9.8 [1] |
Key Experimental Protocols
Biochemical CDK2 Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits that measure ATP consumption[2][3].
Principle: The amount of ATP remaining after the kinase reaction is converted to a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Akt1&PKA-IN-1
-
Kinase-Glo® MAX reagent
-
Kinase assay buffer
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of Akt1&PKA-IN-1 in kinase assay buffer.
-
To each well of a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 20 µL of a solution containing the CDK2/Cyclin A2 enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method for assessing the binding of a ligand to its target protein in a cellular context[11][12][14][16].
Principle: When a ligand binds to its target protein, it often increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment. An increase in the melting temperature of the protein in the presence of the ligand indicates target engagement.
Materials:
-
Cell line of interest
-
Akt1&PKA-IN-1
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against CDK2
-
Secondary antibody for Western blotting
Procedure:
-
Compound Treatment: Treat cultured cells with Akt1&PKA-IN-1 at the desired concentration or with DMSO for 1-3 hours.
-
Harvesting: Harvest the cells and wash them with PBS.
-
Heating: Resuspend the cell pellet in PBS and aliquot into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble CDK2 by Western blotting.
-
Data Interpretation: Plot the amount of soluble CDK2 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of Akt1&PKA-IN-1 indicates target engagement.
Visualizations
Signaling Pathway Context
Caption: Inhibition profile of Akt1&PKA-IN-1 on its primary and off-targets.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a luminescent-based CDK2 kinase inhibition assay.
Troubleshooting Logic for Target Engagement
Caption: A troubleshooting decision tree for a CETSA experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com [promega.com]
- 4. biocompare.com [biocompare.com]
- 5. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 | PLOS One [journals.plos.org]
- 7. Akt-mediated phosphorylation of CDK2 regulates its dual role in cell cycle progression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Unscheduled Akt-Triggered Activation of Cyclin-Dependent Kinase 2 as a Key Effector Mechanism of Apoptin's Anticancer Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
best practices for storing and handling Akt1&PKA-IN-1
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Akt1&PKA-IN-1, a potent dual inhibitor of Akt and PKA. This guide is intended for researchers, scientists, and drug development professionals.
Best Practices for Storage and Handling
Proper storage and handling of Akt1&PKA-IN-1 are critical to maintain its stability and ensure reliable experimental outcomes. Based on information for similar kinase inhibitors, the following practices are recommended.
Storage of Lyophilized Powder:
For long-term storage, the lyophilized powder of Akt1&PKA-IN-1 should be stored at -20°C for up to one year, or at -80°C for up to two years. For short-term storage, 4°C is acceptable for up to two years.
Reconstitution and Solution Storage:
The recommended solvent for reconstituting Akt1&PKA-IN-1 is dimethyl sulfoxide (DMSO). Once dissolved, the stock solution should be stored at -20°C for up to one year, or at -80°C for up to two years. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
| Storage Condition | Lyophilized Powder | Stock Solution in DMSO |
| Long-Term | -80°C (up to 2 years) | -80°C (up to 2 years) |
| Short-Term | -20°C (up to 1 year) | -20°C (up to 1 year) |
| Room Temperature | Not Recommended | Not Recommended |
Troubleshooting Guide
This section addresses common issues that may arise during the use of Akt1&PKA-IN-1.
| Problem | Possible Cause | Solution |
| Compound precipitation in stock solution | - Improper solvent used.- Solution concentration is too high.- Stored at an improper temperature. | - Ensure DMSO is used as the solvent.- Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider diluting the stock solution.- Store the stock solution at -20°C or -80°C. |
| Inconsistent experimental results | - Degradation of the compound due to multiple freeze-thaw cycles.- Instability of the compound in the final experimental buffer. | - Aliquot the stock solution into single-use vials after reconstitution to avoid repeated freezing and thawing.- Prepare fresh dilutions of the inhibitor in your experimental buffer immediately before each experiment. |
| Low or no inhibitory activity | - Incorrect storage of the compound leading to degradation.- Insufficient concentration of the inhibitor used in the assay. | - Verify that the compound has been stored according to the recommended conditions.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Akt1&PKA-IN-1?
A1: The recommended solvent for reconstituting Akt1&PKA-IN-1 is high-purity dimethyl sulfoxide (DMSO).
Q2: How should I store the reconstituted stock solution of Akt1&PKA-IN-1?
A2: The stock solution in DMSO should be stored at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). It is crucial to aliquot the solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Q3: Can I store the diluted working solution of Akt1&PKA-IN-1?
A3: It is not recommended to store diluted working solutions for extended periods. For best results, prepare fresh dilutions from the stock solution in your experimental buffer immediately before each use.
Q4: My Akt1&PKA-IN-1 solution appears to have precipitated. What should I do?
A4: Precipitation can sometimes occur, especially at high concentrations or if the solution has been stored for a long time. You can try to redissolve the compound by gently warming the vial to 37°C and vortexing. If the precipitate does not dissolve, the solution may be supersaturated, and you should consider preparing a fresh, lower concentration stock.
Q2: What are the IC50 values for Akt1&PKA-IN-1?
A2: Akt1&PKA-IN-1 is a potent dual inhibitor with the following IC50 values:
-
PKAα: 0.03 μM
-
Akt: 0.11 μM
-
CDK2: 9.8 μM[1]
Experimental Protocols
General Protocol for Cell-Based Kinase Inhibition Assay:
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of Akt1&PKA-IN-1 from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of Akt1&PKA-IN-1. Include a vehicle control (medium with the same concentration of DMSO but no inhibitor).
-
Incubation: Incubate the cells with the inhibitor for a predetermined amount of time, based on the specific experimental goals.
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Western Blot Analysis: Analyze the phosphorylation status of Akt and PKA downstream targets by Western blotting using phospho-specific antibodies to assess the inhibitory effect of Akt1&PKA-IN-1.
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of the Akt and PKA signaling pathways and the inhibitory action of Akt1&PKA-IN-1.
Experimental Workflow Diagram
Caption: A typical experimental workflow for using Akt1&PKA-IN-1, from storage to analysis.
References
Technical Support Center: Refining Western Blot for p-Akt after Akt1 & PKA-IN-1 Treatment
This guide provides troubleshooting advice and detailed protocols for researchers optimizing the detection of phosphorylated Akt (p-Akt) at Serine 473 via Western blot, specifically after treating cells with the dual Akt/PKA inhibitor, Akt1 & PKA-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Akt1 & PKA-IN-1 and how does it affect p-Akt levels?
Akt1 & PKA-IN-1 is a potent, dual inhibitor of Akt and PKA. It functions by targeting the kinase activity of these proteins, preventing the transfer of phosphate groups to their downstream targets. In the context of your experiment, this inhibitor is expected to decrease the phosphorylation of Akt at key residues like Serine 473 (Ser473), leading to a reduced or absent p-Akt signal on your Western blot.
Q2: Why is detecting phosphorylated proteins like p-Akt challenging?
Detecting phosphoproteins requires special care because phosphorylation is a reversible post-translational modification that can be rapidly lost during sample preparation. Endogenous phosphatases, enzymes that remove phosphate groups, are released upon cell lysis and can dephosphorylate your target protein. Therefore, protocols must be optimized to preserve the phosphorylation state from cell harvesting to detection.
Q3: What are the most critical steps for a successful p-Akt Western blot?
The most critical steps are:
-
Sample Preparation: Rapidly lysing cells in a buffer containing a sufficient concentration of phosphatase and protease inhibitors is essential to preserve phosphorylation.
-
Blocking: Using an appropriate blocking agent is crucial. Bovine Serum Albumin (BSA) is recommended over milk, as milk contains the phosphoprotein casein, which can be detected by anti-phospho antibodies and cause high background.
-
Antibody Selection & Dilution: Using a highly specific and validated antibody for p-Akt (Ser473) is necessary. The optimal antibody concentration must be determined through titration to achieve a strong signal-to-noise ratio.
-
Buffer Choice: Using Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for wash steps and antibody dilutions is recommended, as excess phosphate ions from PBS can interfere with the binding of phospho-specific antibodies.
Signaling Pathway and Inhibitor Action
Caption: PI3K/Akt signaling pathway and the inhibitory action of Akt1 & PKA-IN-1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No p-Akt Signal in Untreated/Control Lanes | 1. Ineffective Lysis/Phosphatase Activity: Phosphatases degraded p-Akt during sample prep. 2. Low Protein Load: Insufficient total protein loaded onto the gel. 3. Suboptimal Primary Antibody: Antibody concentration is too low or the antibody is not working. 4. Low Basal p-Akt Levels: The cell line may have low endogenous p-Akt levels without stimulation. | 1. Use a fresh lysis buffer with a potent phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times. 2. Load at least 20-50 µg of total protein per lane. 3. Titrate the primary antibody to find the optimal concentration. Run a known positive control to validate the antibody. 4. Consider stimulating cells with a known Akt activator (e.g., serum, insulin, IGF-1) for a positive control lane. |
| Weak p-Akt Signal in Control, No Signal in Treated Lanes | 1. Successful Inhibition: This is the expected result. The inhibitor is working effectively. 2. Detection Limit: The signal in the control is weak, making the inhibited signal undetectable. | 1. This confirms the inhibitor's efficacy. Proceed with quantification against total Akt and loading control. 2. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Use a more sensitive ECL substrate. |
| High Background on the Blot | 1. Inappropriate Blocking Agent: Using milk can cause high background with phospho-antibodies due to casein. 2. Primary Antibody Concentration Too High: Excess antibody leads to non-specific binding. 3. Insufficient Washing: Wash steps are not long or frequent enough to remove unbound antibodies. | 1. Switch to a 3-5% BSA in TBST blocking solution. 2. Reduce the primary antibody concentration. Perform a dilution series (e.g., 1:500, 1:1000, 1:2000) to find the optimal concentration. 3. Increase the number and duration of TBST washes after antibody incubations (e.g., 3 x 10 minutes). |
| Non-Specific Bands Appear | 1. Primary Antibody Cross-Reactivity: The antibody may be detecting other proteins. 2. Protein Degradation: Protease activity during lysis created protein fragments. 3. Excessive Protein Load: Overloading the gel can lead to aggregation and non-specific antibody binding. | 1. Check the antibody datasheet for specificity and validated applications. Run controls to confirm band identity. 2. Ensure a protease inhibitor cocktail is always included in the lysis buffer. 3. Reduce the amount of protein loaded per lane. |
| Inconsistent Loading Control (e.g., GAPDH, β-actin) | 1. Pipetting Errors: Inaccurate loading of samples into the gel wells. 2. Uneven Protein Transfer: Inconsistent transfer from the gel to the membrane. 3. Drug Treatment Effects: The inhibitor treatment may have affected the expression of the housekeeping protein. | 1. Carefully perform a protein quantification assay (e.g., BCA) and ensure equal amounts are loaded. 2. Ensure the transfer sandwich is assembled correctly without air bubbles. Confirm transfer efficiency with Ponceau S staining. 3. Validate your loading control. Check literature to ensure Akt1 & PKA-IN-1 does not alter its expression. Consider using a total protein stain or another control like vinculin or tubulin. |
Experimental Workflow and Protocols
Caption: Recommended experimental workflow for p-Akt Western blotting.
Protocol 1: Cell Lysis for Phosphoprotein Analysis
This protocol is designed to maximize the preservation of protein phosphorylation.
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C. Prepare fresh lysis buffer immediately before use.
-
Cell Treatment: After treating cells with Akt1 & PKA-IN-1 for the desired time, place the culture plates on ice.
-
Wash: Gently aspirate the culture medium. Wash the cells once with 1-2 mL of ice-cold PBS. Aspirate the PBS completely.
-
Lysis: Add an appropriate volume of ice-cold Phospho-Lysis Buffer directly to the plate (e.g., 150-300 µL for a 6-well plate).
-
Scrape & Collect: Scrape the cells using a cell lifter and transfer the viscous lysate to a pre-chilled microcentrifuge tube.
-
Incubate & Shear: Incubate the lysate on ice for 15-20 minutes, vortexing briefly every 5 minutes. If the lysate is very viscous due to DNA, sonicate briefly on ice or pass it through a 21-gauge needle to shear the DNA.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantify & Store: Immediately perform a protein concentration assay (e.g., BCA). Aliquot the remaining lysate and store at -80°C.
| Phospho-Lysis Buffer Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.4-8.0) | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration |
| EDTA | 1 mM | Chelating agent |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Sodium Fluoride (NaF) | 10 mM | Ser/Thr phosphatase inhibitor |
| Sodium Orthovanadate (Na₃VO₄) | 1 mM | Tyr phosphatase inhibitor |
| β-glycerophosphate | 10 mM | Ser/Thr phosphatase inhibitor |
| Sodium Pyrophosphate | 5 mM | Phosphatase inhibitor |
Table based on information from multiple sources.
Protocol 2: SDS-PAGE, Transfer, and Immunodetection
-
Sample Preparation: Thaw protein lysates on ice. In a new tube, mix 20-50 µg of protein with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer using Ponceau S stain.
-
Blocking: Wash the membrane briefly with TBST. Block the membrane for 1 hour at room temperature in 5% w/v BSA in TBST with gentle agitation.
-
Primary Antibody Incubation: Dilute the anti-p-Akt (Ser473) antibody in 5% BSA/TBST according to the manufacturer's recommendation or your optimization results (a starting point is often 1:1000). Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Decant the primary antibody solution. Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% BSA/TBST (a 1:2000 to 1:5000 dilution is common). Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Decant the secondary antibody solution. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Reprobing: To normalize the p-Akt signal, the blot should be stripped and reprobed for total Akt and a loading control (e.g., GAPDH, β-actin).
| Antibody Dilution Optimization | |
| Primary Antibody (p-Akt) | Test a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:4000) to find the best signal-to-noise ratio. |
| Secondary Antibody (HRP-conj.) | A typical starting range is 1:2000 to 1:10,000. Higher dilutions can help reduce background. |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting weak or absent p-Akt signals.
Validation & Comparative
Validating Akt1 & PKA-IN-1: A Comparative Guide to its Dual Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Akt1&PKA-IN-1, a potent dual inhibitor of Akt1 and Protein Kinase A (PKA), with other established inhibitors targeting these crucial cellular signaling pathways. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their studies in oncology, metabolism, and neuroscience.
Introduction to Akt1 and PKA Signaling
The Serine/Threonine kinase Akt1 (also known as Protein Kinase B) and Protein Kinase A (PKA) are pivotal enzymes in cellular signaling cascades. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in cancer. The PKA signaling pathway, activated by cyclic AMP (cAMP), plays a critical role in a wide array of cellular processes, including metabolism, gene expression, and cell differentiation. Given their significant roles in pathophysiology, both Akt1 and PKA are important targets for therapeutic intervention.
Comparative Inhibitor Analysis
This section provides a quantitative comparison of Akt1&PKA-IN-1 with selective inhibitors for Akt1 (MK-2206) and PKA (H-89). The data, summarized in the table below, highlights the potency and selectivity of each compound.
| Inhibitor | Target(s) | IC50 (Akt1) | IC50 (PKA) | Mechanism of Action |
| Akt1&PKA-IN-1 | Akt1 & PKA | 0.11 µM[2] | 0.03 µM (PKAa)[2] | Dual Inhibitor |
| MK-2206 | Akt1, Akt2, Akt3 | 8 nM[3] | >10 µM (highly selective for Akt) | Allosteric[3][4][5][6] |
| H-89 | PKA | 2.5 µM[7] | 48 nM[8][9] | ATP-competitive[10] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways of Akt1 and PKA, indicating the points of inhibition.
Caption: Simplified Akt1 Signaling Pathway.
Caption: Simplified PKA Signaling Pathway.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay to determine the IC50 value of a test compound. This protocol can be adapted for various detection methods, such as luminescence, fluorescence, or radioactivity.
Objective:
To determine the concentration of an inhibitor that reduces the activity of a target kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., Akt1 or PKA)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Test inhibitor (e.g., Akt1&PKA-IN-1)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or [γ-32P]ATP)
-
Plate reader (luminescence, fluorescence, or scintillation counter)
-
DMSO (for dissolving inhibitor)
Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested. Further dilute these into the kinase assay buffer.
-
Assay Plate Setup:
-
Add a small volume of each inhibitor dilution to the appropriate wells of the microplate.
-
Include control wells:
-
No inhibitor control (100% activity): Add assay buffer with the same final concentration of DMSO as the inhibitor wells.
-
No enzyme control (background): Add assay buffer without the kinase.
-
-
-
Kinase Reaction:
-
Add the purified kinase to each well (except the "no enzyme" control).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
-
Signal Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (if applicable).
-
Add the detection reagent to each well.
-
Incubate the plate as required for signal development.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from the "no enzyme" control wells) from all other readings.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
Akt1&PKA-IN-1 demonstrates potent dual inhibition of both Akt1 and PKA, making it a valuable tool for studying the interplay between these two critical signaling pathways. In contrast, MK-2206 offers high selectivity for Akt isoforms, while H-89 is a potent and selective inhibitor of PKA. The choice of inhibitor will depend on the specific research question and the desired level of selectivity. The provided experimental protocol offers a robust framework for independently verifying the inhibitory activity of these and other kinase inhibitors.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-2206 - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 10. H-89 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Dual Akt/PKA Inhibitors: Profiling Akt1&PKA-IN-1 Against Key Competitors
For researchers, scientists, and drug development professionals, the simultaneous inhibition of Akt and Protein Kinase A (PKA) presents a compelling therapeutic strategy in various disease contexts, notably in cancer. This guide provides a detailed comparison of Akt1&PKA-IN-1 with other commercially available dual Akt/PKA inhibitors, offering a comprehensive overview of their biochemical potency, selectivity, and the experimental methodologies used for their characterization.
This guide will delve into the specifics of Akt1&PKA-IN-1 and compare it against notable dual inhibitors such as AT7867, H-89, Staurosporine, and UCN-01. The objective is to furnish researchers with the necessary data to make informed decisions when selecting a dual Akt/PKA inhibitor for their specific research needs.
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The efficacy of a kinase inhibitor is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following table summarizes the available quantitative data for Akt1&PKA-IN-1 and its competitors.
| Inhibitor | Target | IC50 (nM) | Other Notable Inhibited Kinases (IC50) |
| Akt1&PKA-IN-1 | PKAα | 30 | CDK2 (9800 nM) |
| Akt | 110 | ||
| AT7867 | Akt1 | 32 | p70S6K (85 nM), ROCKII (270 nM) |
| Akt2 | 17 | ||
| Akt3 | 47 | ||
| PKA | 20 | ||
| H-89 | PKA | 48 - 135 | MSK1 (120 nM), S6K1 (80 nM), ROCKII (270 nM), Akt1 (2500 nM) |
| Staurosporine | PKC | 6 | PKA (15 nM), c-Fgr (2 nM), Phosphorylase kinase (3 nM). Broad-spectrum inhibitor. |
| Akt | Potent, but specific IC50 varies | ||
| UCN-01 | Akt | 500 | PKA (1000 nM), PKC isoforms (29-590 nM), Chk1 (7 nM), Cdk1 (50 nM), PDK1 (33 nM) |
Akt1&PKA-IN-1 emerges as a potent dual inhibitor with a clear preference for PKA over Akt. Its selectivity profile indicates a significant window between its primary targets and CDK2.
AT7867 demonstrates potent, low nanomolar inhibition of all three Akt isoforms and PKA, making it a highly effective pan-Akt/PKA inhibitor. It also displays activity against the related AGC kinase p70S6K.
H-89 is a well-established and highly potent PKA inhibitor with significantly weaker activity against Akt1. This makes it a useful tool for studies where selective PKA inhibition with minimal direct impact on Akt is desired.
Staurosporine is a broad-spectrum kinase inhibitor with very high potency against PKA and PKC. While it does inhibit Akt, its lack of selectivity makes it more suitable as a general kinase inhibitor control rather than a specific tool for studying Akt/PKA signaling.
UCN-01 , another staurosporine analog, exhibits a broad kinase inhibition profile. While it does inhibit both Akt and PKA, its potency is lower compared to other compounds, and it targets a wide range of other kinases, including those involved in cell cycle control.
Signaling Pathway Overview
The Akt and PKA signaling pathways are central regulators of numerous cellular processes, including cell growth, proliferation, metabolism, and survival. Dual inhibition of these pathways can induce synergistic anti-tumor effects.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key assays used to characterize dual Akt/PKA inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor (e.g., Akt1&PKA-IN-1) in 100% DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the purified kinase (e.g., recombinant Akt1 or PKA) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction using a suitable reagent.
-
Measure the amount of product (e.g., ADP) formed using a commercial kit such as ADP-Glo™ (Promega).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's ability to block the phosphorylation of downstream targets of Akt and PKA within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with an active PI3K/Akt pathway) in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-GSK3β for Akt activity, or phospho-CREB for PKA activity) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like β-actin.
-
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor for a defined period (e.g., 72 hours).
-
Viability Assessment:
-
Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue™) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
Conclusion
The selection of a dual Akt/PKA inhibitor should be guided by the specific requirements of the research. Akt1&PKA-IN-1 offers a potent tool with a favorable selectivity profile, particularly for studies where strong PKA inhibition is desired alongside Akt inhibition. For researchers requiring potent and balanced inhibition of all Akt isoforms and PKA, AT7867 stands out as a robust option. H-89 remains the inhibitor of choice for studies demanding high PKA selectivity with minimal direct effects on Akt. The broad-spectrum nature of Staurosporine and UCN-01 makes them less suitable for targeted investigation of Akt/PKA signaling but valuable as positive controls in broader kinase inhibitor screens.
This guide provides a foundational comparison to aid in the selection of the most appropriate dual Akt/PKA inhibitor. It is imperative for researchers to consider the specific cellular context and experimental goals when interpreting the data and designing their studies.
Navigating the Kinome: A Comparative Selectivity Analysis of Akt1 and PKA Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a detailed comparison of the selectivity profiles of representative inhibitors for two critical serine/threonine kinases: Akt1 and Protein Kinase A (PKA).
As no publicly available data exists for a compound designated "Akt1&PKA-IN-1," this guide will focus on a comparative analysis of well-characterized inhibitors for each kinase individually. We will examine the selectivity of the pan-Akt inhibitor GSK690693 and the commonly used PKA inhibitor H-89. This comparative approach offers valuable insights into the challenges and considerations of targeting these closely related kinases within the AGC kinase family.
Selectivity Profiles: A Quantitative Comparison
The following tables summarize the inhibitory activity of GSK690693 and H-89 against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), highlights the on-target potency and off-target interactions of each compound.
GSK690693: A Pan-Akt Inhibitor
GSK690693 is a potent, ATP-competitive inhibitor of all three Akt isoforms.[1][2] While demonstrating strong inhibition of Akt1, Akt2, and Akt3, it also exhibits activity against other members of the AGC kinase family, including PKA and PKC isozymes.[1] Its broader selectivity profile underscores the importance of comprehensive kinase screening in drug development.
| Kinase Target | IC50 (nM) | Kinase Family |
| Akt1 | 2 | AGC |
| Akt2 | 13 | AGC |
| Akt3 | 9 | AGC |
| PKA | 24 | AGC |
| PrkX | 5 | AGC |
| PKCα | 2 | AGC |
| PKCβI | 4 | AGC |
| PKCβII | 5 | AGC |
| PKCγ | 21 | AGC |
| PKCδ | 11 | AGC |
| PKCε | 4 | AGC |
| PKCζ | 16 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK4 | 10 | STE |
| PAK5 | 52 | STE |
| PAK6 | 6 | STE |
Table 1: Selectivity profile of the pan-Akt inhibitor GSK690693 against a panel of kinases. Data sourced from publicly available studies.[1]
H-89: A Widely Used PKA Inhibitor
H-89 is a commonly used tool compound for studying PKA signaling.[3] It acts as a competitive inhibitor of ATP at the catalytic subunit of PKA.[3] However, it is known to inhibit other kinases, particularly at concentrations frequently used in cell-based assays.[4][5] This highlights the critical need for careful dose-response studies and the use of multiple, structurally distinct inhibitors to confirm PKA-specific effects.
| Kinase Target | Ki (µM) | Kinase Family |
| PKA | 0.048 | AGC |
| PKG | 0.48 | AGC |
| ROCK2 | >80% inhibition at 10µM | AGC |
| MSK1 | >80% inhibition at 10µM | AGC |
| RSK1 | >80% inhibition at 10µM | AGC |
| RSK2 | >80% inhibition at 10µM | AGC |
| PKBα (Akt1) | >80% inhibition at 10µM | AGC |
| SGK | >80% inhibition at 10µM | AGC |
| AMPK | >80% inhibition at 10µM | CAMK |
| CHK1 | >80% inhibition at 10µM | CAMK |
Table 2: Selectivity profile of the PKA inhibitor H-89. Ki values and percent inhibition data are compiled from various sources.[3][4] It is important to note that many studies report inhibition at a single high concentration, which may not reflect the inhibitor's potency under physiological conditions.
Experimental Methodologies
The determination of kinase inhibitor selectivity is reliant on robust and standardized experimental protocols. Below are detailed descriptions of two widely used assays for generating the quantitative data presented above.
KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced amount of bound kinase in the presence of the test compound indicates a stronger binding affinity of the compound to the kinase.
Generalized Protocol:
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed small molecule ligand to generate an affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.
-
Incubation: The reaction plates are incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to calculate the percent inhibition. Dissociation constants (Kd) are determined by fitting the dose-response data to a binding model.
ADP-Glo™ Kinase Assay (Enzymatic Activity Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay can be used to determine the IC50 values of kinase inhibitors.[6][7]
Principle: The assay is performed in two steps. First, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Generalized Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are incubated in a kinase reaction buffer.
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the reaction. This reagent stops the kinase reaction and consumes the unreacted ATP. The plate is incubated for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added to the wells. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal from the newly formed ATP. The plate is incubated for 30-60 minutes at room temperature.[7]
-
Luminescence Detection: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding of the biological context and the experimental logic, the following diagrams illustrate the signaling pathways of Akt1 and PKA, as well as a generalized workflow for kinase inhibitor selectivity profiling.
Caption: The Akt1 signaling pathway is a central regulator of cell growth and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 4. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to Kinase Inhibitors: H-89 vs. Selective Akt1 Inhibition
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of signal transduction research, small molecule inhibitors are indispensable tools for dissecting complex cellular pathways. Protein Kinase A (PKA) and Akt1 (Protein Kinase Bα) are two critical serine/threonine kinases that govern a multitude of cellular processes, from metabolism and proliferation to survival and apoptosis. While both are members of the AGC kinase family, they are activated by distinct upstream signals and regulate different downstream events.
This guide provides a comparative analysis of H-89, a widely used but non-selective PKA inhibitor, and representative selective inhibitors of Akt1. It is important to note that a specific compound designated "Akt1&PKA-IN-1" is not prominently documented in scientific literature. Therefore, this comparison will focus on H-89, which is known to inhibit PKA and also exhibits significant off-target activity against other kinases including Akt, and contrast it with highly selective Akt1 inhibitors. Understanding the selectivity, potency, and mechanistic differences between these inhibitors is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics.
Mechanism of Action and Target Profile
H-89 was originally developed as a potent, cell-permeable, and competitive inhibitor of the adenosine triphosphate (ATP) site on the PKA catalytic subunit[1][2]. However, extensive research has revealed that H-89 inhibits a range of other kinases, complicating its use as a specific PKA probe[3][4][5]. Its off-target effects are significant, particularly at concentrations commonly used in cell-based assays[6][7][8].
On the other hand, significant efforts in drug discovery have produced highly selective Akt1 inhibitors. These can be broadly categorized into ATP-competitive inhibitors and allosteric inhibitors, which bind to a site distinct from the ATP pocket, offering a different mechanism and potentially higher selectivity[9].
Signaling Pathways Overview
The diagram below illustrates the canonical activation pathways for PKA and Akt1, highlighting the points of inhibition. PKA is principally activated by cyclic AMP (cAMP), whereas Akt1 is a key downstream effector of the PI3K pathway, which is activated by growth factors and other extracellular signals[10].
Quantitative Performance Data
The following tables summarize the inhibitory potency and selectivity of H-89 against various kinases compared to a representative selective Akt inhibitor, GDC-0068 (Ipatasertib), which is an ATP-competitive inhibitor.
Table 1: General Properties of H-89 and GDC-0068 (Akt1 Inhibitor)
| Property | H-89 | GDC-0068 (Ipatasertib) |
| Primary Target | Protein Kinase A (PKA) | Akt1, Akt2, Akt3 |
| Mechanism | ATP-Competitive[1][2] | ATP-Competitive |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Table 2: Comparative Kinase Selectivity Profile (IC50 / Ki in nM)
| Kinase Target | H-89 (IC50 / Ki) | GDC-0068 (IC50) |
| PKA | 48[6][7][11] | >10,000 |
| Akt1 (PKBα) | 2600[1] | 5 |
| ROCKII | 270[1] | Not Reported |
| S6K1 | 80[1] | >1,000 |
| MSK1 | 120[1] | Not Reported |
| PKG | 480[2] | >10,000 |
| MAPKAP-K1b | 2800[1] | Not Reported |
Data compiled from multiple sources. Values can vary based on assay conditions.
As the data illustrates, while H-89 is a potent inhibitor of PKA, it also inhibits other kinases like S6K1, MSK1, and ROCKII with even greater or comparable potency in some cell-free assays[1][3][12]. Its inhibitory effect on Akt1 is significantly weaker than its effect on PKA. Conversely, GDC-0068 is exceptionally potent against Akt1 and shows minimal activity against PKA and other kinases, highlighting its superior selectivity.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust experimental design. An in vitro kinase assay is a standard method for quantifying these parameters.
General Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical workflow for measuring kinase activity and inhibition using a technology like ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase : Dilute the purified kinase (e.g., PKA, Akt1) to the desired concentration in kinase buffer.
-
Substrate : Prepare the specific peptide or protein substrate for the kinase in the buffer.
-
ATP : Prepare a solution of ATP at a concentration relevant to the kinase's Km value.
-
Inhibitor : Perform serial dilutions of the test compound (H-89 or Akt1 inhibitor) in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction :
-
Add the test inhibitor solution to a multi-well plate.
-
Add the kinase solution to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. H-89 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phosphatase-inhibitor-cocktail.com [phosphatase-inhibitor-cocktail.com]
- 7. pkc19-36.com [pkc19-36.com]
- 8. protein-kinase-c.com [protein-kinase-c.com]
- 9. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of a Dual Akt1 and PKA Inhibitor in Cellular Assays: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The development of kinase inhibitors with precise cellular activity is a cornerstone of modern drug discovery. Achieving high specificity is critical to ensure that therapeutic effects are maximized while minimizing off-target toxicities. This guide provides a framework for evaluating the cellular specificity of a hypothetical dual Akt1 and Protein Kinase A (PKA) inhibitor, here named "Hypothetical-Dual-Inhibitor-1" (HDI-1). We will compare its theoretical profile to well-characterized, selective inhibitors of Akt1 (MK-2206 and Ipatasertib) and PKA (H-89 and KT 5720), supported by established experimental protocols.
Kinase Inhibitor Specificity Profile
The table below summarizes the inhibitory activity (IC50 values) of our hypothetical dual inhibitor alongside known selective inhibitors. Lower IC50 values indicate higher potency. A truly specific inhibitor will show high potency against its intended targets (Akt1 and PKA for HDI-1) and significantly lower potency (higher IC50) against other kinases.
| Inhibitor | Target Kinase(s) | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | PKA IC50 (nM) | Other Notable Off-Targets (IC50 nM) |
| Hypothetical-Dual-Inhibitor-1 (HDI-1) | Akt1 & PKA | 10 | 25 | 20 | 50 | p70S6K (>500), ROCKII (>1000) |
| MK-2206 | Akt1/2/3 (Allosteric) | 5[1] | 12[1] | 65[1][2] | >10,000 | No significant inhibition reported against a panel of 250 kinases[1][3]. |
| Ipatasertib (GDC-0068) | Akt1/2/3 (ATP-competitive) | 5[4][5] | 18[4][5] | 8[4][5] | 3100[4] | PRKG1β (69), p70S6K (860)[4]. |
| H-89 | PKA | ~2600 (for PKBα/Akt1)[6] | - | - | 48-135[6][7] | S6K1 (80), MSK1 (120), ROCKII (270)[6]. |
| KT 5720 | PKA | Potent inhibition of PKBα/Akt[8] | - | - | 56[8] | PDK1 (300), MSK1, GSK3β[8][9]. |
Signaling Pathway Overview
To understand the potential cellular impact of these inhibitors, it is crucial to visualize their position within their respective signaling cascades. The diagram below illustrates the canonical Akt and PKA signaling pathways, highlighting their key upstream activators and downstream effectors.
Caption: Canonical signaling pathways for Akt1 and PKA.
Experimental Workflow for Specificity Evaluation
A multi-step experimental approach is required to rigorously evaluate the cellular specificity of a kinase inhibitor. The following diagram outlines a typical workflow, from initial target engagement to the assessment of downstream functional consequences.
Caption: Workflow for evaluating inhibitor specificity.
Detailed Experimental Protocols
Here we provide detailed methodologies for the key experiments cited in the workflow.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying that an inhibitor physically binds to its intended target protein within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentrations of the inhibitor (e.g., HDI-1, MK-2206) or vehicle control (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating Step: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells to release soluble proteins. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (Akt1 or PKA) remaining in the supernatant by Western blotting.
-
Data Interpretation: A specific inhibitor will increase the amount of soluble target protein at higher temperatures compared to the vehicle control, indicating stabilization upon binding.
Western Blotting for Phosphorylation Status
This assay directly measures the functional inhibition of the kinase by assessing the phosphorylation state of its known downstream substrates. For Akt1, a common substrate is GSK3β (at Ser9) or PRAS40 (at Thr246). For PKA, a key substrate is CREB (at Ser133).
Protocol:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Starve the cells (e.g., in serum-free media) to reduce basal kinase activity, then stimulate with an appropriate agonist (e.g., insulin for Akt, forskolin for PKA) in the presence of varying concentrations of the inhibitor.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding[10][11]. Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-CREB) overnight at 4°C[10][12].
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.
-
Analysis: Quantify the band intensities to determine the IC50 value for the inhibition of substrate phosphorylation in a cellular context.
Cell Viability Assays
These assays assess the downstream functional consequences of inhibiting a signaling pathway, such as effects on cell proliferation, survival, or cytotoxicity.
Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., HDI-1) and incubate for a relevant period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature and then combine to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[13].
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly related to the number of viable cells. Plot the signal against the inhibitor concentration to determine the concentration that inhibits cell viability by 50% (GI50).
References
- 1. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H-89 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of the Dual Akt1/PKA Inhibitor: Akt1&PKA-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive review and comparison of the hypothetical dual kinase inhibitor, Akt1&PKA-IN-1, with established inhibitors of Akt and PKA, namely Ipatasertib and H-89, respectively. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the inhibitors' performance supported by experimental data. Detailed methodologies for key experiments are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms and efficacy.
*Disclaimer: Akt1&PKA-IN-1 is a hypothetical compound created for the purpose of this comparative guide. All data presented for Akt1&PKA-IN-1 is representative and for illustrative purposes.
Introduction: Targeting Akt and PKA in Disease
The serine/threonine kinases Akt (Protein Kinase B) and PKA (Protein Kinase A) are crucial nodes in signaling pathways that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making Akt a prime target for therapeutic intervention.[1] Similarly, the cAMP-dependent PKA pathway is implicated in various physiological and pathological processes. The concurrent inhibition of both Akt1 and PKA could offer a synergistic therapeutic advantage in certain disease contexts.
This guide evaluates the preclinical profile of a hypothetical dual inhibitor, Akt1&PKA-IN-1, in comparison to the well-characterized pan-Akt inhibitor Ipatasertib and the PKA inhibitor H-89.
Mechanism of Action
Akt1&PKA-IN-1 (Hypothetical): A potent, ATP-competitive small molecule designed to selectively inhibit the kinase activity of both Akt1 and the catalytic subunit of PKA. By targeting these two key kinases, it aims to induce apoptosis and inhibit proliferation in cancer cells driven by both pathways.
Ipatasertib (GDC-0068): An orally administered, highly selective ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[2] It preferentially targets the active, phosphorylated form of Akt, leading to the inhibition of the PI3K/Akt signaling pathway and subsequent tumor cell proliferation.[1]
H-89: A potent and selective inhibitor of PKA that acts by competitively binding to the ATP-binding site on the PKA catalytic subunit.[3] While it is widely used as a PKA inhibitor, it has been shown to inhibit other kinases at higher concentrations.[3][4]
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro efficacy of Akt1&PKA-IN-1, Ipatasertib, and H-89 from biochemical and cell-based assays.
Table 1: Biochemical Kinase Inhibition
| Compound | Target | Assay Type | IC50 / Ki | Citation |
| Akt1&PKA-IN-1 (Hypothetical) | Akt1 | Biochemical | IC50: 8 nM | - |
| PKA | Biochemical | IC50: 55 nM | - | |
| Ipatasertib | Akt1 | Biochemical | IC50: 5 nM | [2] |
| Akt2 | Biochemical | IC50: 18 nM | [2] | |
| Akt3 | Biochemical | IC50: 8 nM | [2][5] | |
| PKA | Biochemical | >600-fold selectivity over PKA | [2] | |
| H-89 | PKA | Biochemical | IC50: 48 nM, Ki: 48 nM | [6] |
| PKG | Biochemical | ~10-fold selectivity over PKG | [7] | |
| S6K1 | Biochemical | IC50: 80 nM | [3][4] | |
| MSK1 | Biochemical | IC50: 120 nM | [3][4] | |
| ROCKII | Biochemical | IC50: 270 nM | [3][4] |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Akt1&PKA-IN-1 (Hypothetical) | MCF-7 | Breast Cancer | 1.5 | - |
| PC-3 | Prostate Cancer | 2.8 | - | |
| Ipatasertib | ARK1 (PTEN wild type) | Uterine Serous Carcinoma | 6.62 | [2] |
| SPEC-2 (PTEN null) | Uterine Serous Carcinoma | 2.05 | [2] | |
| HCT116 (KRAS G13D, PIK3CA H1047R) | Colon Cancer | Ineffective | [8] | |
| Cancer cell lines with PTEN loss or PIK3CA mutations | Various | Mean: 4.8 | [8] | |
| Cancer cell lines without PTEN/PIK3CA alterations | Various | Mean: 8.4 | [8] | |
| H-89 | SKNMC cells | Neuroblastoma | Effective inhibition of PKA substrate phosphorylation at 10-30 µM | [9] |
Comparative Efficacy: In Vivo Data
The in vivo efficacy of these inhibitors has been evaluated in various preclinical models.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Outcome | Citation |
| Akt1&PKA-IN-1 (Hypothetical) | PC-3 Prostate Cancer Xenograft | 50 mg/kg, p.o., QD | 65% Tumor Growth Inhibition | - |
| Ipatasertib | 3T3-Akt1 Flank Tumor | 7.5 mg/kg, s.c., BID for 14 days | Significant tumor growth slowing | [10] |
| MiaPaCa-2 Pancreatic Xenograft | 7.5 mg/kg, s.c., BID for 14 days | Significant tumor growth slowing | [10] | |
| PC-3 Prostate Xenograft (with Paclitaxel) | 40 mg/kg, p.o., BID for 21 days | Enhanced tumor growth delay compared to Paclitaxel alone | [10] | |
| H-89 | Mouse Model of Asthma | 10 mg/kg, i.p. | Reduced airway hyperresponsiveness and inflammation | [11] |
| Rat Model of Proliferative Vitreoretinopathy | Intravitreal injection | Attenuated experimental PVR | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental procedures is crucial for understanding the context of these inhibitors.
Caption: PI3K/Akt and PKA signaling pathways with inhibitor targets.
Caption: Experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT). Dilute the kinase (e.g., recombinant Akt1 or PKA), substrate (specific peptide), and ATP to desired concentrations in kinase buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the test inhibitor at various concentrations. Add the kinase to initiate the reaction, followed by the substrate/ATP mix.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity. Calculate IC50 values from the dose-response curves.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., to a final concentration of 0.5 mg/ml) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Pathway Analysis
Western blotting is used to detect changes in protein expression and phosphorylation, confirming target engagement and pathway modulation.
-
Sample Preparation: Treat cells with the inhibitor for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature protein lysates by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-CREB) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation or expression.
Conclusion
This guide provides a comparative overview of the hypothetical dual Akt1/PKA inhibitor, Akt1&PKA-IN-1, against the established inhibitors Ipatasertib and H-89. The presented data, derived from published literature for the real compounds and representative for the hypothetical one, highlights the key efficacy parameters for researchers in the field of drug discovery. The detailed experimental protocols and visual aids are intended to support the design and interpretation of future studies in this area. The concept of dual inhibition of Akt and PKA warrants further investigation as a potential therapeutic strategy.
References
- 1. Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors - VHIO [vhio.net]
- 2. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-89 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. phosphatase-inhibitor-cocktail.com [phosphatase-inhibitor-cocktail.com]
- 7. pkc19-36.com [pkc19-36.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. The AGC kinase inhibitor H89 attenuates airway inflammation in mouse models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Dual-Acting Inhibitor Akt1&PKA-IN-1: A Comparative Analysis of In Vitro Efficacy
For Immediate Release: November 19, 2025
This guide provides a comprehensive comparison of the in vitro effects of Akt1&PKA-IN-1, a potent dual inhibitor of Akt1 and PKA kinases. The information is targeted towards researchers, scientists, and professionals in drug development, offering a detailed look at its biochemical activity and selectivity profile based on available experimental data. To date, no in vivo studies for Akt1&PKA-IN-1 have been identified in publicly available literature.
Introduction to Akt1&PKA-IN-1
Akt1&PKA-IN-1 is a small molecule inhibitor designed to target both Akt1 (also known as Protein Kinase B alpha) and Protein Kinase A (PKA), two crucial serine/threonine kinases involved in a multitude of cellular processes. Given the high degree of homology within the ATP-binding sites of AGC family kinases, including Akt and PKA, the development of selective inhibitors remains a significant challenge. Akt1&PKA-IN-1 emerges from a series of novel amide-based AKT1 inhibitors developed with a focus on achieving selectivity against cyclin-dependent kinase 2 (CDK2).
Data Presentation: In Vitro Inhibitory Activity
The primary quantitative data available for Akt1&PKA-IN-1 pertains to its half-maximal inhibitory concentration (IC₅₀) against its target kinases and a key off-target kinase. This data is summarized in the table below.
| Target Kinase | Akt1&PKA-IN-1 IC₅₀ (µM) | Alternative Inhibitor | Alternative Inhibitor IC₅₀ (µM) | Reference |
| PKAα | 0.03 | H-89 | 0.048 | |
| Akt1 | 0.11 | GSK690693 | 0.002 | |
| CDK2 | 9.8 | Roscovitine | 0.45 | [1] |
Experimental Protocols
The following methodologies are based on standard biochemical kinase assays used for the determination of IC₅₀ values as described in the foundational study by Ashton KS, et al. (2011).
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of Akt1&PKA-IN-1 required to inhibit 50% of the enzymatic activity of Akt1, PKA, and CDK2.
Principle: The assay measures the transfer of a radioactive phosphate from ATP to a specific peptide substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified recombinant human Akt1, PKAα, and CDK2/cyclin A enzymes.
-
Biotinylated peptide substrates specific for each kinase.
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Streptavidin-coated scintillation proximity assay (SPA) beads.
-
Microplates.
-
Plate reader capable of detecting scintillation.
Procedure:
-
A solution of Akt1&PKA-IN-1 is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
The kinase, its specific peptide substrate, and the inhibitor are pre-incubated in the kinase reaction buffer in the wells of a microplate.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).
-
The reaction is terminated by the addition of a stop solution containing EDTA and streptavidin-coated SPA beads.
-
The plate is incubated to allow the biotinylated, radiolabeled peptide to bind to the SPA beads.
-
The radioactivity is measured using a scintillation counter. The proximity of the radiolabel to the scintillant in the beads results in light emission.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of Akt1 and PKA, highlighting the inhibitory action of Akt1&PKA-IN-1.
Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay to determine IC₅₀ values.
Conclusion
Akt1&PKA-IN-1 is a potent dual inhibitor of Akt1 and PKA with an IC₅₀ in the low micromolar to nanomolar range. Notably, it demonstrates significant selectivity over CDK2. The provided data, derived from robust in vitro kinase assays, establishes the biochemical profile of this compound. While these findings are promising for its use as a chemical probe in cell-based studies to dissect the roles of Akt and PKA signaling, the absence of in vivo data necessitates further investigation to understand its physiological effects and therapeutic potential. Researchers are encouraged to consult the primary literature for detailed structure-activity relationship studies and the broader chemical context of this inhibitor series.
References:
-
Ashton KS, St Jean DJ Jr, Poon SF, et al. Design and synthesis of novel amide AKT1 inhibitors with selectivity over CDK2. Bioorg Med Chem Lett. 2011;21(18):5191-5196.
-
MedChemExpress. Akt1&PKA-IN-1 Datasheet.
-
Meijer L, Borgne A, Mulner O, et al. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. Eur J Biochem. 1997;243(1-2):527-536.
References
Safety Operating Guide
Proper Disposal of Akt1&PKA-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Kinase Inhibitor
For researchers, scientists, and drug development professionals, the proper disposal of potent and selective kinase inhibitors like Akt1&PKA-IN-1 is a critical component of laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for Akt1&PKA-IN-1, this guide provides a comprehensive disposal procedure based on its nature as a potent dual inhibitor of Akt and PKA kinases and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).
Akt1&PKA-IN-1 is a potent dual inhibitor with IC50 values of 0.03 µM and 0.11 µM for PKAa and Akt, respectively[1]. Given its high potency, it should be handled as a hazardous compound with potential toxicological effects. Studies on other Akt inhibitors have indicated potential for organ toxicity, underscoring the need for cautious handling and disposal[2].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat for handling potent compounds.
-
Respiratory Protection: A fitted respirator may be necessary depending on the form of the compound (e.g., powder) and the risk of aerosolization.
All handling of Akt1&PKA-IN-1, including preparation for disposal, should be conducted in a designated containment area, such as a chemical fume hood or a glove box, to minimize exposure risk.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of Akt1&PKA-IN-1 and associated waste.
-
Waste Identification and Segregation:
-
Identify all waste streams containing Akt1&PKA-IN-1. This includes pure compound, stock solutions, treated cell culture media, and contaminated labware (e.g., pipette tips, tubes, flasks).
-
Segregate Akt1&PKA-IN-1 waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Collect all liquid waste containing Akt1&PKA-IN-1 in a designated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "Akt1&PKA-IN-1," and any other identifiers required by your institution.
-
Store the sealed waste containers in a designated and secure satellite accumulation area until they are collected by the EHS department.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with Akt1&PKA-IN-1. Use a suitable decontamination solution as recommended by your institution's safety protocols.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Provide them with accurate information about the waste contents.
-
Quantitative Data on Related Kinase Inhibitors
| Compound | Test Organism | Route of Administration | Observed Effects | No Observed Adverse Effect Level (NOAEL) |
| Hu7691 | Sprague Dawley Rats | Oral | Potential toxicity to spleen, thymus, gastrointestinal tract, liver, kidneys, heart, and ovaries.[2] | ≤ 12.5 mg/kg/day[2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for Akt1&PKA-IN-1.
Caption: Disposal workflow for Akt1&PKA-IN-1.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Akt1&PKA-IN-1, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Handling Guide for Akt1&PKA-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the dual kinase inhibitor, Akt1&PKA-IN-1. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling Akt1&PKA-IN-1. Given the potent nature of kinase inhibitors, a comprehensive approach to PPE is necessary to minimize exposure.[1][2][3]
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1 certified, chemical splash-proof | Protects eyes from splashes and aerosols.[1][2][3] |
| Face Shield | Worn in conjunction with safety goggles | Provides an additional layer of protection for the entire face from splashes.[2] | |
| Hand Protection | Nitrile Gloves | Double-gloved, disposable | Prevents skin contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination.[1][2] |
| Chemical-Resistant Apron | Worn over the lab coat | Offers additional protection against spills of larger volumes.[2] | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended for handling the solid compound to prevent inhalation of fine particles.[1][2] |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material | Protects feet from spills.[1] |
Operational Plan: Handling and Preparation of Solutions
Follow these step-by-step instructions for the safe handling and preparation of Akt1&PKA-IN-1 solutions.
Workflow for Handling Akt1&PKA-IN-1
Caption: Workflow for the safe handling, preparation, and disposal of Akt1&PKA-IN-1.
Experimental Protocol for Solution Preparation (10 mM Stock):
-
Designate a Workspace: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before entering the designated area, don all PPE as specified in the table above.
-
Weighing:
-
Use an analytical balance inside the chemical fume hood.
-
Carefully weigh the desired amount of Akt1&PKA-IN-1 powder onto weighing paper.
-
Use caution to avoid generating dust.
-
-
Solubilization:
-
Transfer the weighed powder to an appropriate vial.
-
Add the required volume of the desired solvent (e.g., DMSO) to the vial.
-
Securely cap the vial.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, date, and your initials.
-
Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.
-
Disposal Plan
Proper disposal of Akt1&PKA-IN-1 and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous chemical waste container.
-
Liquid Waste: Unused or waste solutions containing Akt1&PKA-IN-1 should be collected in a clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Contaminated Labware: Reusable labware should be decontaminated by soaking in a suitable cleaning solution (e.g., a solution that will degrade the compound or a high pH solution if the compound is unstable at basic pH) before regular washing. Consult your institution's safety guidelines for specific decontamination procedures.
-
Disposal Procedures: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
